MCTR3
Description
Properties
CAS No. |
1784701-63-8 |
|---|---|
Molecular Formula |
C25H37NO5S |
Molecular Weight |
463.6 |
InChI |
InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21?,22-,23+/m0/s1 |
InChI Key |
GIIVKOKEBBFSDI-FTVGPXKWSA-N |
SMILES |
O[C@@H](C/C=CC/C=CCC)[C@H](SC[C@H](N)C(O)=O)/C=C/C=C/C=CC/C=CCCC(O)=O |
Synonyms |
13-cysteinyl-14-hydroxy-Docosahexaenoic Acid; Maresin Conjugates in Tissue Regeneration 3; Maresin Sulfido Conjugate 3 |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture of MCTR3: A Specialized Pro-Resolving Mediator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: It is essential to establish from the outset that Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a lipid mediator, a member of the specialized pro-resolving mediators (SPMs) family.[1][2] It is not a protein. Therefore, it does not possess a tertiary or quaternary structure that can be determined by traditional protein crystallography or cryo-electron microscopy. This guide will instead focus on the detailed chemical structure of this compound, its biosynthetic pathway, and the signaling cascades it initiates, which constitute its functional "structure."
Chemical Structure of this compound
This compound is a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA).[2] Its complete chemical name is 13R-cysteinyl-14S-hydroxy-4Z,7Z,9E,11E,16Z,19Z-docosahexaenoic acid.[3][4] The stereochemistry of this compound has been established as 13R, 14S.[5]
Key Structural Features:
-
Docosahexaenoic Acid Backbone: A 22-carbon chain with six double bonds.
-
Hydroxyl Group: A hydroxyl (-OH) group at the 14th carbon position (14S configuration).
-
Cysteinyl Conjugate: A cysteine amino acid attached via a thioether bond at the 13th carbon position (13R configuration).
Biosynthesis of this compound
This compound is synthesized from DHA through a multi-step enzymatic cascade primarily in macrophages.[2][4]
The biosynthetic pathway is as follows:
-
Initiation: Docosahexaenoic acid (DHA) is converted by human macrophage 12-lipoxygenase to 14S-hydro(peroxy)-docosahexaenoic acid.[4]
-
Epoxidation: This intermediate is then converted to a 13S,14S-epoxy-maresin intermediate.[4]
-
Conjugation to Glutathione: The epoxide is enzymatically converted to MCTR1 (13-glutathionyl, 14-hydroxy-docosahexaenoic acid) by glutathione S-transferase Mu 4 (GSTM4) or leukotriene C4 synthase.[2][6]
-
Conversion to MCTR2: MCTR1 is then converted to MCTR2 (13-cysteinylglycinyl, 14-hydroxy-docosahexaenoic acid) by γ-glutamyl transferase.[2][6]
-
Final Step to this compound: Finally, MCTR2 is cleaved by a dipeptidase to yield this compound (13-cysteinyl, 14-hydroxy-docosahexaenoic acid).[2][4]
Signaling Pathways of this compound
This compound exerts its pro-resolving and tissue-regenerative effects by modulating specific signaling pathways. One of the key identified pathways involves the activation of TNF receptor-associated factor 3 (TRAF3).[3]
The proposed signaling cascade is as follows:
-
Receptor Binding: this compound is thought to bind to a G-protein coupled receptor (GPCR) on the surface of target cells, such as macrophages.[3]
-
Downstream Activation: This binding likely activates a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[3]
-
PKA Activation: The elevated cAMP levels activate Protein Kinase A (PKA).[3]
-
TRAF3 Upregulation: PKA activation leads to the upregulation of TRAF3.[3]
-
Functional Outcomes: TRAF3 then mediates the pro-resolving functions of this compound, including enhanced phagocytosis and the production of anti-inflammatory cytokines like IL-10.[3]
Quantitative Data Summary
| Parameter | Value/Observation | Cell/System Type | Reference |
| Phagocytosis Enhancement | ~50% increase with 10 nM this compound | Human Macrophages | [7] |
| Planaria Regeneration | ~1.5-fold increase with 10 nM this compound | Dugesia japonica | [7] |
| Reduction of Pro-inflammatory Eicosanoids | PGD₂, PGE₂, PGF₂α, TxB₂ reduced by ~50% | Mouse infectious exudates | [1] |
| Retention Time (LC-MS/MS) | 10.3 minutes | N/A | [1] |
Experimental Protocols
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Endogenous this compound was isolated from human macrophages, murine infectious exudates, and the plasma of sepsis patients.[1] Synthetic this compound was prepared by total organic synthesis for comparison.[1]
-
Chromatographic Separation: Samples were subjected to liquid chromatography to separate the different lipid mediators based on their physicochemical properties. A distinct peak with a retention time of 10.3 minutes was observed for this compound.[1]
-
Mass Spectrometry Analysis: The eluent from the liquid chromatograph was introduced into a mass spectrometer.
-
Parent Ion Identification (MS1): The mass-to-charge ratio (m/z) of the intact this compound molecule was determined.
-
Fragmentation (MS2): The parent ion was fragmented, and the m/z of the resulting fragments was measured.
-
-
Structural Confirmation: The fragmentation pattern (MS/MS spectrum) of the endogenously produced this compound was compared to that of the synthetically produced, stereochemically pure this compound to confirm its identity and structure.[1]
Methodology: In vitro phagocytosis assay
-
Cell Culture: Human monocyte-derived macrophages were cultured in appropriate media.
-
Treatment: Macrophages were incubated with this compound at various concentrations (e.g., 0.1-10 nM) or a vehicle control for a specified period (e.g., 15 minutes at 37°C).[6]
-
Introduction of Bacteria: Fluorescently labeled E. coli were added to the macrophage cultures.[6]
-
Incubation: The co-culture was incubated for a period (e.g., 1 hour) to allow for phagocytosis.[6]
-
Quantification: The uptake of fluorescent bacteria by macrophages was quantified using fluorescence microscopy or flow cytometry. The fluorescence intensity is proportional to the degree of phagocytosis.[1]
-
Data Analysis: The results from this compound-treated groups were compared to the vehicle control to determine the effect of this compound on phagocytic activity. Statistical analysis was performed using appropriate tests (e.g., ANOVA).[6]
Methodology: Mass Spectrometry-based Phosphoproteomics
-
Cell Stimulation: Human monocytes were differentiated into macrophages and then incubated with this compound (e.g., 1 nM).[8]
-
Cell Lysis: Cells were lysed in a urea buffer supplemented with phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Protein Digestion: Proteins were digested into peptides using an enzyme such as trypsin.[8]
-
Phosphopeptide Enrichment: Phosphorylated peptides were enriched from the total peptide mixture using techniques like titanium dioxide or immobilized metal affinity chromatography.
-
LC-MS/MS Analysis: The enriched phosphopeptides were analyzed by LC-MS/MS to identify the phosphorylated proteins and localize the phosphorylation sites.
-
Pathway Analysis: The identified phosphoproteins were mapped to known signaling pathways using bioinformatics tools (e.g., KEGG, STRING) to elucidate the pathways activated by this compound.[8]
References
- 1. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Identification of MCTR3: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a novel member of the Specialized Pro-Resolving Mediators (SPMs) family, a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue repair. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), this compound has demonstrated potent pro-resolving and tissue-regenerative activities in a variety of preclinical models. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of this compound, with a focus on the key experimental data, detailed methodologies, and the elucidated signaling pathways involved in its bioactions.
Discovery and Structural Identification
This compound was first identified as part of a new family of maresin conjugates that play a crucial role in linking the resolution of infectious inflammation to tissue regeneration.[1] The complete stereochemistry of this compound was established as 13R-cysteinyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid .[1][2] This structural elucidation was achieved through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of endogenously produced molecules from human macrophages and mouse exudates, and matching their physical and biological properties with those of synthetic, stereochemically defined standards.[1][2]
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic cascade originating from DHA.[3] The pathway is initiated in macrophages by the enzyme 12-lipoxygenase (12-LOX), which converts DHA into a 13S,14S-epoxy-maresin intermediate.[4] This epoxide is then conjugated with glutathione by either leukotriene C4 synthase (LTC4S) or glutathione S-transferase Mu 4 (GSTM4) to form MCTR1.[3] Subsequently, MCTR1 is converted to MCTR2 by γ-glutamyl transferase (GGT).[3] Finally, a dipeptidase cleaves the cysteinyl-glycinyl bond of MCTR2 to yield this compound.[3]
Quantitative Data on Bioactions
This compound exhibits potent biological activities at nanomolar concentrations. The following tables summarize key quantitative data from seminal studies.
Table 1: Effect of this compound on Planaria Tissue Regeneration
| Treatment | Concentration (nM) | Time to 50% Regeneration (T50) (days) |
| Vehicle | - | ~2.7 |
| This compound | 1 | ~1.8 |
| This compound | 100 | ~1.8 |
Data sourced from Dalli et al., 2016.[1]
Table 2: Pro-resolving Actions of this compound in Mouse E. coli Peritonitis Model
| Treatment (at onset) | Dose (ng/mouse) | Reduction in Neutrophil Infiltration | Shortening of Resolution Interval (Ri) |
| This compound | 50 | ~50% | to ~9 hours |
| Treatment (at peak) | Dose (ng/mouse) | Increase in Bacterial Phagocytosis | Promotion of Efferocytosis |
| This compound | 100 | ~15-50% | ~30% |
Data sourced from Dalli et al., 2016.[5]
Table 3: Effect of this compound on Human Phagocyte Function
| Cell Type | This compound Concentration | Effect | Magnitude of Effect |
| Neutrophils | 1 pM - 100 pM | Increased Phagocytosis of E. coli | ~60% increase |
| Macrophages | 1 nM | Increased Phagocytosis of E. coli | Significant increase |
Data sourced from Dalli et al., 2016.[1]
Experimental Protocols
Planaria Tissue Regeneration Assay
This assay assesses the ability of this compound to promote tissue regeneration in Dugesia japonica.
-
Animal Preparation: Planaria are starved for at least 7 days prior to the experiment.[1]
-
Surgical Injury: The head of the planarian is surgically removed post-ocularly.[1]
-
Treatment: The posterior portions of the planaria are placed in spring water containing either vehicle (0.01% EtOH) or this compound at the desired concentrations (e.g., 1 nM and 100 nM).[1]
-
Assessment: Tissue regeneration is monitored over a 6-day period by capturing images of the regenerating blastemas at 24-hour intervals.[1]
-
Data Analysis: The images are analyzed using software such as ImageJ to determine a tissue regeneration index (TRI), and the time to 50% regeneration (T50) is calculated.[1]
Mouse Model of E. coli Peritonitis
This in vivo model is used to evaluate the pro-resolving and anti-inflammatory effects of this compound.
-
Animal Model: FVB mice (6-8 weeks old) are used.[1]
-
Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of E. coli (e.g., 105 CFU/mouse).[1]
-
Treatment:
-
Sample Collection: Peritoneal exudates are collected at various time points.[1]
-
Analysis:
-
Leukocyte Infiltration: Leukocyte populations in the exudates are quantified using flow cytometry.[1]
-
Phagocytosis and Efferocytosis: Bacterial phagocytosis by leukocytes and efferocytosis of apoptotic neutrophils by macrophages are assessed using flow cytometry with fluorescently labeled antibodies and bacteria.[1]
-
Lipid Mediator Profiling: Endogenous lipid mediators are extracted from the exudates and analyzed by LC-MS/MS.[1]
-
Signaling Pathways
This compound exerts its biological effects through the activation of specific signaling pathways. Two key pathways have been identified to date.
ALX/PINK1 Signaling Pathway in Acute Lung Injury
In the context of lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound has been shown to be protective through the modulation of the ALX/PINK1 signaling pathway.[6] this compound is proposed to interact with the ALX receptor (also known as FPR2), leading to the downregulation of PTEN-induced putative kinase 1 (PINK1).[6] This, in turn, inhibits excessive mitophagy, reduces inflammatory cytokine production, alleviates oxidative stress, and decreases apoptosis in pulmonary epithelial cells.[6]
TRAF3 Signaling Pathway
Recent evidence suggests that cysteinyl-SPMs, including this compound, can activate primordial pathways that link inflammation resolution and tissue regeneration. One such pathway involves the TNF receptor-associated factor 3 (TRAF3). It is proposed that this compound upregulates TRAF3, which in turn can lead to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This pathway enhances phagocyte functions and promotes the resolution of infection.
While the direct receptor for this compound in this pathway is yet to be definitively identified, SPMs often signal through G-protein coupled receptors (GPCRs) such as GPR32 and ALX/FPR2.[7][8]
Conclusion
The discovery and characterization of this compound have unveiled a potent endogenous mediator with significant therapeutic potential for a range of inflammatory conditions. Its ability to both resolve inflammation and actively promote tissue regeneration makes it a compelling candidate for further investigation in drug development. This technical guide provides a foundational understanding of this compound for researchers and scientists, summarizing the key findings and methodologies that have been pivotal in elucidating its structure and function. Future research will likely focus on definitively identifying its cognate receptor(s) and further delineating its signaling pathways to fully harness its therapeutic promise.
References
- 1. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]
- 5. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces LPS-induced acute lung injury in mice via the ALX/PINK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Endogenous Sources of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a member of the Maresin family of specialized pro-resolving mediators (SPMs). These potent lipid mediators are endogenously produced in humans and play a critical role in the resolution of inflammation and the promotion of tissue regeneration.[1][2][3][4][5][6][7][8][9][10] This technical guide provides an in-depth overview of the endogenous sources of this compound in humans, its biosynthetic pathway, and the methodologies used for its identification and quantification.
Endogenous Production and Distribution of this compound
This compound, along with its precursors MCTR1 and MCTR2, has been identified in various human tissues and fluids.[2] Macrophages are a primary source of these molecules, which are biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[2][3][4][6][8][9][11] The production of MCTRs is a key feature of the resolution phase of inflammation, where these molecules help to orchestrate the return to tissue homeostasis.[2][3][5][6]
Quantitative Data on MCTR Levels in Human Samples
The following tables summarize the reported concentrations of MCTR1, MCTR2, and this compound in various human biological samples. These values were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipid mediator metabololipidomics.[2]
Table 1: MCTR Concentrations in Human Macrophages [2]
| Mediator | Concentration (pg/4 x 10^6 cells) |
| MCTR1 | 3.0 ± 0.1 |
| MCTR2 | 1.5 ± 0.5 |
| This compound | 2.4 ± 0.4 |
Data are presented as mean ± SEM from n=4 donors.
Table 2: MCTR Concentrations in Human Serum and Plasma [2]
| Mediator | Serum Concentration (pg/ml) | Plasma Concentration (pg/ml) |
| MCTR1 | 15.3 ± 4.2 | 3.5 ± 0.9 |
| MCTR2 | 10.1 ± 2.5 | 2.1 ± 0.5 |
| This compound | 4.5 ± 1.1 | 3.9 ± 0.8 |
Data are presented as mean ± SEM.
Table 3: MCTR Concentrations in Human Lymph Nodes [2]
| Mediator | Concentration (pg/mg tissue) |
| MCTR1 | 2.8 ± 0.7 |
| MCTR2 | 1.9 ± 0.5 |
| This compound | 3.1 ± 0.8 |
Data are presented as mean ± SEM.
This compound has also been identified in the plasma of sepsis patients, highlighting its potential role in systemic inflammatory conditions.[3][6][8][9][11] Furthermore, circulating levels of this compound in patients with rheumatoid arthritis have been found to negatively correlate with joint disease activity and severity, suggesting a protective role in chronic inflammatory diseases.[12][13]
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the conversion of DHA. This pathway is shared with other members of the MCTR family and involves several key enzymes.[2][4][10]
This compound Biosynthetic Pathway Diagram
Caption: The enzymatic pathway for the biosynthesis of this compound from DHA.
The key enzymatic steps in the biosynthesis of this compound are:
-
Formation of 13S,14S-epoxy-Maresin (13S,14S-eMaR): The pathway is initiated by the enzyme 12-lipoxygenase, which converts DHA into the unstable epoxide intermediate, 13S,14S-eMaR.[2]
-
Formation of MCTR1: The epoxide intermediate is then conjugated with glutathione by either leukotriene C4 synthase (LTC4S) or glutathione S-transferase Mu 4 (GSTM4) to form MCTR1.[2][4][10]
-
Conversion to MCTR2: MCTR1 is subsequently converted to MCTR2 by the action of γ-glutamyl transferase (GGT), which removes the glutamyl residue.[2][4][10]
-
Formation of this compound: Finally, this compound is produced from MCTR2 through the cleavage of the cysteinyl-glycinyl bond by a dipeptidase.[2][4][10]
Experimental Protocols
The identification and quantification of this compound in biological samples require sensitive and specific analytical techniques. The following sections detail the key experimental protocols cited in the literature.
Lipid Mediator Metabololipidomics
This method is used for the comprehensive analysis of lipid mediators, including MCTRs, in biological samples.
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
Biological samples (e.g., plasma, serum, cell culture supernatants) are acidified.
-
An internal standard (e.g., a deuterated lipid mediator) is added for quantification.
-
The sample is loaded onto a C18 solid-phase extraction cartridge.
-
The cartridge is washed to remove interfering substances.
-
Lipid mediators are eluted with an organic solvent (e.g., methyl formate).[12]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The eluted lipid mediators are concentrated and reconstituted in a suitable solvent.
-
The sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
An appropriate HPLC column (e.g., Agilent Eclipse Plus C18) is used for separation.[3][6]
-
A gradient of methanol/water/acetic acid is typically used as the mobile phase.[3][6]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and other lipid mediators based on their unique parent and daughter ion transitions.[3][6][8]
Experimental Workflow for MCTR Analysis
Caption: A generalized workflow for the analysis of MCTRs from biological samples.
Human Macrophage Incubations
To study the endogenous production of this compound by macrophages, the following protocol is often employed:
-
Isolation of Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes are then purified from the PBMC fraction.
-
Differentiation into Macrophages: Monocytes are cultured for several days in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into mature macrophages.
-
Stimulation of Macrophages: The differentiated macrophages are then stimulated to induce the production of lipid mediators. A common stimulant is opsonized E. coli.[3][6][8][9][11] For example, macrophages (1x10^7 cells/ml) can be incubated with E. coli (5x10^8 CFU/ml) for 30 minutes at 37°C.[3][6][8][9][11]
-
Sample Collection and Analysis: After incubation, the cell supernatant is collected for lipid mediator analysis using the LC-MS/MS protocol described above.
Conclusion
This compound is an endogenously produced specialized pro-resolving mediator with significant potential in regulating inflammation and promoting tissue repair. Its biosynthesis from DHA in macrophages and its presence in human tissues and circulation underscore its physiological relevance. The detailed methodologies for its quantification and the understanding of its biosynthetic pathway are crucial for advancing research into its therapeutic applications in a range of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. maresin-conjugates-in-tissue-regeneration-biosynthesis-enzymes-in-human-macrophages - Ask this paper | Bohrium [bohrium.com]
- 2. pnas.org [pnas.org]
- 3. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maresin conjugates in tissue regeneration biosynthesis enzymes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 7. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. journals.plos.org [journals.plos.org]
- 10. researchwithrowan.com [researchwithrowan.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
MCTR3 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin Conjugate in Tissue Resolution 3 (MCTR3) is a member of the specialized pro-resolving mediators (SPMs) family, which are lipid mediators derived from omega-3 fatty acids.[1][2] Unlike classical anti-inflammatory molecules that block inflammation, SPMs are actively involved in the resolution of inflammation, a process critical for tissue repair and return to homeostasis. This compound has emerged as a potent regulator of innate immune responses, demonstrating significant anti-inflammatory and pro-resolving activities in various preclinical models.[1][3] This technical guide provides an in-depth overview of the core functions of this compound in innate immunity, with a focus on its signaling pathways, quantitative effects on immune cell functions, and detailed experimental methodologies for its study.
Core Functions and Mechanism of Action
This compound exerts its effects primarily by modulating the activity of innate immune cells, particularly monocytes and macrophages.[1] Its core functions include the reprogramming of immune cells towards a pro-resolving phenotype, enhancement of phagocytosis, and suppression of excessive inflammatory responses.
Signaling Pathways
The precise signaling pathways of this compound are an active area of research. However, current evidence points towards the involvement of G-protein coupled receptors, such as the ALX/FPR2 receptor, and downstream modulation of intracellular signaling cascades that regulate gene expression related to inflammation and resolution.
A key mechanism of this compound is the reprogramming of monocytes. Upon exposure to this compound, circulating monocytes are programmed to differentiate into macrophages with enhanced anti-inflammatory and tissue-reparative properties.[1] This reprogramming involves the upregulation of key pro-resolving enzymes, most notably Arginase-1 (Arg-1).[1][4] Arg-1 competes with inducible nitric oxide synthase (iNOS) for their common substrate L-arginine, thereby reducing the production of pro-inflammatory nitric oxide and promoting the synthesis of polyamines and prolines, which are essential for cell proliferation and tissue repair.
In the context of acute lung injury (ALI) induced by lipopolysaccharide (LPS), this compound has been shown to exert its protective effects through the ALX/PINK1 signaling pathway.[3] this compound treatment leads to the downregulation of the PTEN-induced putative kinase 1 (PINK1) pathway, which is involved in mitophagy and cellular stress responses.[3] By inhibiting this pathway, this compound alleviates oxidative stress, reduces inflammatory cytokine production, and limits apoptosis in pulmonary epithelial cells.[3]
Further phosphoproteomic analysis of monocytes treated with this compound revealed a significant regulation of proteins involved in post-transcriptional regulation and protein translation, highlighting the enrichment of spliceosome-linked proteins and those involved in mRNA surveillance.[1] This suggests that this compound's mechanism of action involves intricate regulation of protein synthesis to shift the cellular response from a pro-inflammatory to a pro-resolving state.
Putative this compound signaling cascade in innate immune cells.
Quantitative Data on this compound's Effects
The pro-resolving and anti-inflammatory actions of this compound have been quantified in several key studies. The following tables summarize these findings.
| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |
| Macrophage Phagocytosis of E. coli | Human Macrophages | 1 nM | Increased phagocytosis starting at 30 min, with the highest increase at 2h | [2] |
| Neutrophil Infiltration | E. coli Peritonitis in Mice | 50 ng/mouse | ~54% reduction in exudate neutrophil levels | [5] |
| Resolution Interval (Ri) | E. coli Peritonitis in Mice | 50 ng/mouse | Shortened from 12h to 3h | [5] |
| Leukocyte Phagocytosis of E. coli | E. coli Peritonitis in Mice | 50 ng/mouse | Significantly increased | [5] |
| Macrophage Efferocytosis | E. coli Peritonitis in Mice | 50 ng/mouse | Significantly increased | [5] |
| Inflammatory Cytokine Production | LPS-stimulated MLE-12 cells | Not specified | Decreased production | [3] |
| Oxidative Stress | LPS-stimulated MLE-12 cells | Not specified | Alleviated | [3] |
| Cell Apoptosis | LPS-stimulated MLE-12 cells | Not specified | Inhibited | [3] |
| Joint Inflammation | Serum Transfer Model of Inflammatory Arthritis | Not specified | Significant reduction in clinical scores and leukocyte infiltration | [1] |
| Cartilage and Bone Protection | Serum Transfer Model of Inflammatory Arthritis | Not specified | Increased safranin staining (glycosaminoglycan) and bone protection | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound. Below are protocols for key experiments cited in the literature.
Macrophage Phagocytosis Assay (E. coli)
This protocol details the assessment of macrophage phagocytic capacity in response to this compound.
Workflow for macrophage phagocytosis assay.
Materials:
-
Isolated human peripheral blood monocytes differentiated into macrophages.
-
E. coli (e.g., serotype O6:K2:H1).
-
pH-sensitive fluorescent dye (e.g., pHrodo™ Green E. coli BioParticles™).
-
This compound (synthetic).
-
Dulbecco's Phosphate-Buffered Saline (DPBS) with Ca2+/Mg2+.
-
Culture medium (e.g., RPMI 1640 with 10% human serum).
-
96-well plates.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Macrophage Preparation: Isolate human peripheral blood monocytes and differentiate them into macrophages over 7 days in RPMI 1640 supplemented with 10% human serum and GM-CSF (20 ng/mL).[1] Seed macrophages in a 96-well plate.
-
Treatment: Incubate macrophages with this compound (e.g., 1 nM in DPBS) or vehicle (DPBS) for 15 minutes at 37°C.[5]
-
Phagocytosis Induction: Add fluorescently labeled E. coli to the macrophage cultures.
-
Incubation: Incubate the co-culture for desired time points (e.g., 30, 60, 120 minutes) at 37°C.[2]
-
Analysis: Wash the cells to remove extracellular bacteria. Quantify phagocytosis by measuring the intracellular fluorescence using a plate reader or by imaging and analyzing individual cells with a fluorescence microscope.[2]
Serum Transfer-Induced Arthritis in Mice
This model replicates the effector phase of rheumatoid arthritis, relying on the activation of the innate immune system.[1]
Materials:
-
K/BxN mouse serum (pro-arthritic).
-
Recipient mice (e.g., C57BL/6).
-
This compound (synthetic).
-
Calipers for ankle thickness measurement.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Arthritis Induction: Inject recipient mice intraperitoneally with K/BxN serum on day 0.[6]
-
This compound Administration: Once arthritis is established (e.g., day 3-4), administer this compound or vehicle systemically (e.g., intraperitoneally).[1]
-
Monitoring: Monitor mice daily for clinical signs of arthritis, including ankle thickness and a clinical severity score (e.g., 0-4 scale per paw).[1]
-
Histological Analysis: At the end of the experiment, sacrifice the mice and collect ankle joints for histological analysis to assess inflammation, cartilage damage (Safranin O staining), and bone erosion.[1]
-
Flow Cytometry: Isolate cells from joints or other tissues to analyze immune cell populations, such as macrophages expressing Arg-1, by flow cytometry.[1]
LPS-Induced Acute Lung Injury (ALI) in Mice
This model is used to study acute inflammation in the lungs.[3]
Materials:
-
Lipopolysaccharide (LPS) from E. coli.
-
Mice (e.g., C57BL/6).
-
This compound (synthetic).
-
Equipment for intratracheal instillation.
-
Materials for bronchoalveolar lavage (BAL).
Procedure:
-
ALI Induction: Anesthetize mice and intratracheally instill LPS to induce lung injury.[1][2]
-
This compound Treatment: Administer this compound (e.g., 2 ng/g) or vehicle 2 hours after LPS injection.[3]
-
Sample Collection: At a specified time point (e.g., 24 or 48 hours) after LPS administration, collect bronchoalveolar lavage fluid (BALF) and lung tissue.[1][2]
-
Analysis:
-
BALF Analysis: Centrifuge BALF to pellet cells. Count total and differential immune cells (e.g., neutrophils, macrophages). Measure total protein concentration in the supernatant as an indicator of vascular permeability.[3]
-
Lung Tissue Analysis: Homogenize lung tissue to measure inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR. Perform histological analysis to assess lung injury.[3]
-
Lipid Mediator Extraction and LC-MS/MS Analysis
This protocol is for the identification and quantification of this compound and other lipid mediators from biological samples.[3][7][8]
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant, tissue homogenate).
-
Deuterated internal standards (e.g., d5-RvD2, d4-LXA4).
-
Methanol.
-
Solid-phase extraction (SPE) cartridges (C18).
-
Methyl formate.
-
Nitrogen gas for evaporation.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation: Add cold methanol and deuterated internal standards to the biological sample to precipitate proteins and allow for recovery calculation.[8]
-
Solid-Phase Extraction (SPE):
-
Centrifuge the sample and load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the lipid mediators with methyl formate.[8]
-
-
Sample Concentration: Evaporate the solvent under a stream of nitrogen gas.[8]
-
Reconstitution: Reconstitute the dried lipid extract in a mobile phase-compatible solvent (e.g., methanol:water).[8]
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Identify and quantify this compound based on its specific retention time and mass-to-charge ratio (m/z) transitions compared to a synthetic standard.[3][7][8]
Conclusion
This compound is a potent specialized pro-resolving mediator with a significant role in regulating innate immunity. Its ability to reprogram monocytes towards a pro-resolving phenotype, enhance phagocytosis, and dampen excessive inflammation underscores its therapeutic potential for a range of inflammatory diseases. The signaling pathways involving ALX/FPR2 and the downstream regulation of Arg-1 and the PINK1 pathway provide a framework for understanding its molecular mechanisms. Further research into the detailed signaling networks and receptor interactions will be crucial for the development of this compound-based therapeutics. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted roles of this compound in resolving inflammation and promoting tissue repair.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. Analysis of lipid mediators by LC-MS/MS [bio-protocol.org]
- 4. biocytogen.com [biocytogen.com]
- 5. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 6. 2.10. K/BxN serum-transfer arthritis (STA) mice model [bio-protocol.org]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. Identification and quantification of lipid mediators by LC-MS/MS [bio-protocol.org]
Biological functions of Maresin Conjugate in Tissue Regeneration 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin conjugates (MCTRs) are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). These potent lipid mediators play a crucial role in the resolution of inflammation and the promotion of tissue regeneration. This technical guide provides an in-depth overview of the biological functions of MCTRs, with a focus on MCTR1, MCTR2, and MCTR3, in tissue regeneration. It is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and regenerative medicine.
Maresins, including their conjugated forms, are biosynthesized by macrophages and other immune cells and are pivotal in orchestrating the transition from a pro-inflammatory to a pro-resolving and regenerative state[1][2]. Unlike traditional anti-inflammatory drugs that primarily block the initial inflammatory response, MCTRs actively stimulate resolution pathways, including enhancing the clearance of cellular debris and promoting the repair of damaged tissues[3][4][5]. This unique mode of action makes them promising therapeutic candidates for a variety of inflammatory and degenerative diseases.
Quantitative Effects of Maresin Conjugates in Tissue Regeneration
The following tables summarize the quantitative data on the effects of MCTR1, MCTR2, and this compound in various experimental models of tissue regeneration.
| MCTR1 | Model System | Concentration/Dose | Effect | Reference |
| Cardiac Function | Sepsis-induced cardiomyopathy (murine model) | 0.15 nmol/mouse (i.v.) | Reduced neutrophil infiltration and enhanced cardiac function. | [2][6] |
| Phagocytosis | Human macrophages | 0.1–10 nM | Stimulated phagocytosis of E. coli. | [6] |
| Vascular Permeability | Leukotriene D4-induced vascular leakage (murine model) | 0.15 nmol | Reduced vascular leakage by >75%. | [6] |
| Tissue Regeneration | Planaria | 1 and 100 nM | Accelerated tissue regeneration. | [7] |
| Neutrophil Infiltration | E. coli-induced peritonitis (murine model) | 50 ng/mouse (i.p.) | Reduced neutrophil infiltration. | [7] |
| MCTR2 | Model System | Concentration/Dose | Effect | Reference |
| Vascular Permeability | Leukotriene D4-induced vascular leakage (murine model) | 0.15 nmol | Reduced vascular leakage by >75%. | [6] |
| Phagocytosis | Human macrophages | 0.1–10 nM | Stimulated phagocytosis of E. coli. | [6] |
| Tissue Regeneration | Planaria | 1–100 nM | Accelerated tissue regeneration. | [8] |
| This compound | Model System | Concentration/Dose | Effect | Reference |
| Cytokine Production | Porcine periodontal ligament stem cells (pPDLSCs) | 10–100 nM | Inhibited prostaglandin E2 (PGE2), IL-6, and IL-8 production under inflammatory conditions. | [2] |
| Monocyte Reprogramming | Arthritic monocytes (murine model) | Not specified | Reprogrammed monocytes to upregulate Arginase-1, promoting pro-resolving and tissue-protective functions. | [9][10] |
| Joint Inflammation | Experimental arthritis (murine model) | Not specified | Potently decreased joint inflammation and promoted tissue repair. | [9] |
| Phagocytosis | Human macrophages | 0.1–10 nM | Stimulated phagocytosis of E. coli. | [6] |
| Tissue Regeneration | Planaria | 1–100 nM | Accelerated tissue regeneration. | [8] |
Experimental Protocols
In Vivo Model of Sepsis-Induced Cardiomyopathy
This protocol describes the induction of sepsis-induced cardiomyopathy in mice and the administration of MCTR1 to assess its therapeutic effects.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
MCTR1
-
Sterile saline
-
Echocardiography equipment
Procedure:
-
Induce endotoxemia by intraperitoneal (i.p.) injection of LPS (dose to be optimized based on the specific LPS preparation and mouse strain).
-
Six hours after LPS stimulation, administer MCTR1 (0.15 nmol/mouse) intravenously (i.v.) via the tail vein[2][6]. A vehicle control group (e.g., sterile saline) should be included.
-
Twelve hours after LPS administration, perform echocardiography to assess cardiac function. Parameters to measure include ejection fraction and fractional shortening.
-
At the end of the experiment, euthanize the mice and collect heart tissue for further analysis, such as histology to assess neutrophil infiltration and gene expression analysis for inflammatory markers.
In Vitro Macrophage Phagocytosis Assay
This protocol details a method to evaluate the effect of MCTRs on the phagocytic capacity of macrophages.
Materials:
-
Human monocyte-derived macrophages (or a macrophage cell line like RAW 264.7)
-
MCTR1, MCTR2, or this compound
-
Fluorescently labeled E. coli bioparticles
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Pre-incubate the macrophages with different concentrations of the MCTR (e.g., 0.1, 1, 10 nM) or vehicle control for 15-30 minutes at 37°C[11].
-
Add fluorescently labeled E. coli bioparticles to the macrophage cultures at a specified macrophage-to-bacteria ratio.
-
Incubate for a defined period (e.g., 60 minutes) to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-ingested bacteria.
-
Quantify the phagocytosis by either:
-
Flow cytometry: Detach the cells and analyze the fluorescence intensity of the macrophage population.
-
Fluorescence microscopy: Visualize and count the number of ingested bacteria per macrophage.
-
Signaling Pathways and Mechanisms of Action
Maresin conjugates exert their pro-resolving and regenerative functions through various signaling pathways. The following diagrams illustrate some of the key mechanisms.
Caption: Biosynthetic pathway of Maresin Conjugates (MCTR1, MCTR2, and this compound) from docosahexaenoic acid (DHA).
References
- 1. Frontiers | γδ T/Interleukin-17A Contributes to the Effect of Maresin Conjugates in Tissue Regeneration 1 on Lipopolysaccharide-Induced Cardiac Injury [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. γδ T/Interleukin-17A Contributes to the Effect of Maresin Conjugates in Tissue Regeneration 1 on Lipopolysaccharide-Induced Cardiac Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maresin-conjugates-in-tissue-regeneration-biosynthesis-enzymes-in-human-macrophages - Ask this paper | Bohrium [bohrium.com]
- 5. pnas.org [pnas.org]
- 6. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
MCTR3: A Keystone Mediator in Tissue Repair and Inflammation Resolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) that plays a pivotal role in the resolution of inflammation and the promotion of tissue repair. As a member of the maresin family of lipid mediators, this compound is derived from the omega-3 fatty acid docosahexaenoic acid (DHA) and is characterized by its unique chemical structure, 13-cysteinyl, 14-hydroxy-docosahexaenoic acid.[1][2] This guide provides a comprehensive overview of this compound, its biosynthesis, mechanism of action, and its therapeutic potential in various pathological conditions characterized by inflammation and tissue damage. We present quantitative data from key studies in a structured format, detail experimental protocols for its investigation, and provide visual representations of its signaling pathway and experimental workflows.
Core Functions and Mechanism of Action
This compound is a potent immunoresolvent that actively orchestrates the transition from a pro-inflammatory to a pro-resolving state within damaged tissues.[3][4] Its multifaceted actions are crucial for restoring tissue homeostasis and preventing the development of chronic inflammation. The primary functions of this compound include:
-
Limiting Neutrophil Infiltration: this compound significantly reduces the influx of neutrophils to the site of inflammation, thereby preventing excessive tissue damage caused by the release of cytotoxic enzymes and reactive oxygen species from these cells.[1][2]
-
Enhancing Phagocytosis and Efferocytosis: this compound stimulates the phagocytic activity of macrophages and neutrophils, promoting the clearance of invading pathogens and cellular debris.[1][2] It also enhances efferocytosis, the process by which apoptotic cells are removed, which is a critical step in the resolution of inflammation.[1]
-
Reprogramming Macrophage Phenotype: this compound can reprogram monocytes and macrophages towards a pro-resolving M2-like phenotype.[5][6] This is exemplified in models of inflammatory arthritis where this compound-reprogrammed monocytes upregulate Arginase-1, contributing to tissue protection and repair.[5][6]
-
Accelerating Tissue Regeneration: this compound has demonstrated potent tissue regenerative properties in various models, including accelerating tissue regeneration in planaria.[1][2]
Quantitative Data on this compound Bioactivity
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various models of inflammation and tissue repair.
| Biological Effect | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Tissue Regeneration | Planaria Surgical Injury | 1-100 nM | Dose-dependently accelerated tissue regeneration by 0.6-0.9 days. | [1][2] |
| Resolution of Infection | E. coli Peritonitis (mice) | 50 ng/mouse | Promoted resolution of infection. | [1] |
| Neutrophil Infiltration | E. coli Peritonitis (mice) | 50 ng/mouse | Limited neutrophil infiltration by ~20-50%. | [1][2] |
| Bacterial Phagocytosis | Exudate Leukocytes (mice) | 50 ng/mouse | Increased bacterial phagocytosis by ~15-50%. | [1][2] |
| Efferocytosis | Exudate Leukocytes (mice) | 50 ng/mouse | Promoted efferocytosis by ~30%. | [1][2] |
| Macrophage Phagocytosis | Human Macrophages | 1-100 nM | Potently stimulated phagocytosis of E. coli. | [1] |
| Neutrophil Phagocytosis | Human Neutrophils | 1 pM - 100 pM | Displayed higher potency in promoting phagocytosis compared to MCTR1 and MCTR2. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.
Planaria Tissue Regeneration Assay
This assay assesses the ability of this compound to promote tissue regeneration in a simple invertebrate model.
Materials:
-
Dugesia tigrina planaria
-
Spring water
-
Petri dishes
-
Scalpel or razor blade
-
Microscope with imaging capabilities
-
ImageJ software
-
This compound stock solution (in ethanol)
-
Vehicle control (ethanol)
Procedure:
-
Starve planaria for at least one week prior to the experiment.
-
Anesthetize planaria by placing them on a chilled surface (e.g., a petri dish on ice).
-
Using a sterile scalpel, surgically remove the head of each planarian just below the photoreceptors.
-
Immediately transfer the posterior portion of each planarian into a petri dish containing spring water.
-
Prepare experimental solutions by diluting the this compound stock solution in spring water to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). The final ethanol concentration should not exceed 0.01%. Prepare a vehicle control with the same final concentration of ethanol.
-
Replace the water in the petri dishes with the respective this compound or vehicle solutions.
-
Incubate the planaria at room temperature in the dark.
-
Capture images of the regenerating blastemas daily for 6-7 days.
-
Analyze the images using ImageJ software to measure the area of the regenerated tissue.
-
Calculate the Tissue Regeneration Index (TRI) as the ratio of the regenerated area to the initial wound area. The time to 50% regeneration (T50) can be determined from the TRI data.[1]
E. coli-induced Peritonitis in Mice
This in vivo model is used to evaluate the pro-resolving and anti-inflammatory effects of this compound in a model of bacterial infection.
Materials:
-
6-8 week old mice (e.g., FVB or C57BL/6)
-
Escherichia coli (e.g., serotype O6:K2:H1)
-
Luria-Bertani (LB) broth
-
Spectrophotometer
-
This compound solution (in sterile PBS)
-
Vehicle control (sterile PBS)
-
Sterile syringes and needles
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Antibodies for leukocyte staining (e.g., anti-Ly6G, anti-F4/80)
-
ELISA kits for cytokine/chemokine analysis
Procedure:
-
Culture E. coli in LB broth to the mid-logarithmic phase of growth.
-
Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1x10^5 CFU/mouse).
-
Administer the E. coli suspension intraperitoneally (i.p.) to the mice.
-
At the onset or peak of inflammation (e.g., 4 hours post-infection), administer this compound (e.g., 50 ng/mouse) or vehicle i.p.
-
At various time points post-treatment (e.g., 12, 24, 48 hours), euthanize the mice and collect the peritoneal exudate by lavage with sterile PBS.
-
Determine the total leukocyte count in the exudate.
-
Perform flow cytometry to quantify neutrophil (Ly6G+) and macrophage (F4/80+) populations.
-
Plate serial dilutions of the exudate on LB agar plates to determine the bacterial load (CFU).
-
Centrifuge the exudate and collect the supernatant for analysis of cytokines and chemokines by ELISA.
Human Macrophage Phagocytosis Assay
This in vitro assay measures the effect of this compound on the phagocytic capacity of human macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human macrophage cell line (e.g., THP-1)
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS and M-CSF for PBMCs)
-
pHrodo™ Red E. coli BioParticles™ or other fluorescently labeled bacteria
-
This compound solution (in sterile PBS)
-
Vehicle control (sterile PBS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Differentiate human monocytes into macrophages by culturing them in differentiation medium for 5-7 days.
-
Plate the differentiated macrophages in a 96-well plate.
-
Pre-incubate the macrophages with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Add the fluorescently labeled E. coli to the wells at a specified multiplicity of infection (MOI).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-internalized bacteria.
-
Measure the fluorescence intensity using a microplate reader or analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Biosynthetic pathway of this compound from DHA.
Caption: General experimental workflow for evaluating this compound in vivo.
Conclusion and Future Directions
This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases and conditions where tissue repair is compromised. Its ability to control inflammation, enhance pathogen clearance, and directly promote tissue regeneration makes it an attractive candidate for the development of novel resolution-based therapies. Further research is warranted to fully elucidate the molecular mechanisms underlying its diverse biological activities, including the identification of its specific cellular receptors and downstream signaling pathways. The development of stable synthetic analogs of this compound could pave the way for its clinical application in conditions such as inflammatory arthritis, sepsis, and non-healing wounds, offering a new paradigm for the treatment of inflammatory disorders by promoting the body's own healing processes.
References
- 1. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Macrophage Phagocytosis Assay [protocols.io]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols — The Fleischman Lab [mpnlab.org]
- 6. researchgate.net [researchgate.net]
Navigating the Nuances of Melatonin Signaling: A Technical Guide to the Putative Receptor MCTR3 (Quinone Reductase 2) and Melatonin's Physiological Concentrations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the "MCTR3" Nomenclature
Initial searches for a biological molecule termed "this compound" do not yield a recognized entity within established biochemical and physiological literature. It is postulated that this term is a likely typographical variation of "MT3," which refers to the third putative melatonin receptor. Historically, a binding site for melatonin, distinct from the well-characterized MT1 and MT2 receptors, was designated as MT3.[1][2][3][4] Subsequent research, however, led to the definitive identification of this MT3 binding site as the cytosolic enzyme Quinone Reductase 2 (QR2) , also known as NRH:quinone oxidoreductase 2.[3][5]
This guide will, therefore, focus on providing a comprehensive overview of the physiological concentrations of melatonin, the ligand for these receptors, and the signaling pathways associated with the canonical melatonin receptors MT1 and MT2, as well as the enzymatic function of QR2 (formerly MT3).
Physiological Concentrations of Melatonin
Melatonin, the primary hormone synthesized and secreted by the pineal gland, exhibits a distinct circadian rhythm, with concentrations fluctuating in response to the light-dark cycle. These levels are critical for regulating the sleep-wake cycle and other physiological processes. The physiological concentrations of melatonin can vary based on the time of day, age, and the biological fluid being analyzed.
Data Presentation: Melatonin Concentrations
| Biological Fluid | Condition | Concentration Range (pg/mL) | Age Group | Reference |
| Plasma | Daytime | 10–20 | Adults | |
| Plasma | Nighttime (Peak) | 80–120 | Adults | |
| Serum | Daytime | 20–40 fmol/ml | Adults | [1] |
| Serum | Nighttime | 180–370 fmol/ml | Adults | [1] |
| Urine | Daytime | 50–130 fmol/ml | Adults | [1] |
| Urine | Nighttime | 230–470 fmol/ml | Adults | [1] |
Note: Melatonin production diminishes with age. Peak levels are observed in early childhood, decline after puberty, and continue to decrease throughout adulthood.
Signaling Pathways of Melatonin Receptors
Melatonin exerts its primary physiological effects through two high-affinity G-protein coupled receptors (GPCRs): Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[1]
MT1 and MT2 Receptor Signaling
Both MT1 and MT2 receptors are coupled to inhibitory G-proteins (Gαi/o). Upon melatonin binding, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also activate inwardly rectifying potassium channels, leading to membrane hyperpolarization.
The Role of Quinone Reductase 2 (QR2)
QR2 is a cytosolic enzyme that catalyzes the two-electron reduction of quinones.[2] Unlike MT1 and MT2, it is not a GPCR. Melatonin can bind to QR2 and may act as a co-substrate, potentially influencing the enzyme's activity. The precise signaling cascade initiated by melatonin binding to QR2 is not fully elucidated but is thought to be involved in cellular detoxification and antioxidant responses. QR2's inability to efficiently use common reducing cofactors like NADH and NADPH raises questions about its primary cellular function, suggesting it may have roles beyond catalytic reduction, possibly in cell signaling.
Experimental Protocols for Melatonin Quantification
Accurate measurement of melatonin concentrations in biological fluids is crucial for research in chronobiology, sleep disorders, and pharmacology. The primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow: Melatonin Quantification
Detailed Methodologies
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive immunoassay where melatonin in the sample competes with a known amount of enzyme-labeled (e.g., HRP) melatonin for binding to a limited number of anti-melatonin antibody-coated microplate wells. The resulting color intensity is inversely proportional to the melatonin concentration in the sample.
-
Methodology:
-
Sample Preparation: Plasma, serum, or saliva samples are collected. Depending on the kit, a pre-treatment or extraction step may be required.
-
Assay Procedure:
-
Standards, controls, and samples are pipetted into the wells of the antibody-coated microplate.
-
Enzyme-conjugated melatonin is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.
-
A stop solution is added to terminate the reaction.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of melatonin in the samples is then interpolated from this curve.
-
2. Radioimmunoassay (RIA)
-
Principle: A competitive binding assay where unlabeled melatonin in the sample competes with a fixed amount of radiolabeled melatonin (e.g., ¹²⁵I-melatonin) for binding to a limited amount of anti-melatonin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of melatonin in the sample.
-
Methodology:
-
Sample Preparation: Melatonin is typically extracted from plasma, serum, or urine using an organic solvent like chloroform.[1]
-
Assay Procedure:
-
Standards, controls, and extracted samples are incubated with the anti-melatonin antibody and the radiolabeled melatonin tracer.
-
After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: A standard curve is constructed by plotting the percentage of bound radioactivity against the concentration of the melatonin standards. The concentration of melatonin in the samples is determined by comparing their percentage of bound radioactivity to the standard curve.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: This is a highly specific and sensitive method that separates melatonin from other components in the sample using liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using mass spectrometry.
-
Methodology:
-
Sample Preparation: Samples undergo an extraction process to isolate melatonin and remove interfering substances. An internal standard (a known amount of a similar, but isotopically labeled, compound) is added to each sample for accurate quantification.
-
Liquid Chromatography: The extracted sample is injected into an LC system. A column with a specific stationary phase separates the components of the mixture based on their chemical properties.
-
Mass Spectrometry: As melatonin elutes from the LC column, it is ionized (e.g., by electrospray ionization). The mass spectrometer then separates the ions based on their mass-to-charge ratio and detects the specific ions corresponding to melatonin and the internal standard.
-
Data Analysis: The concentration of melatonin is determined by comparing the peak area of the melatonin ion to the peak area of the internal standard ion and referencing a calibration curve prepared with known concentrations of melatonin.
-
Conclusion
While the term "this compound" is not in standard scientific use, the investigation into its likely intended subject, the MT3 receptor, reveals the important discovery that this binding site is, in fact, the enzyme Quinone Reductase 2. This underscores the complexity of melatonin's biological roles, which extend beyond the canonical GPCR signaling of MT1 and MT2. For researchers and drug development professionals, a clear understanding of the distinct functions of these different melatonin-binding proteins, coupled with robust methods for quantifying melatonin's physiological concentrations, is essential for accurately interpreting experimental results and developing novel therapeutic strategies targeting the melatonergic system.
References
The Discovery of MCTR3: A Novel Endogenous Mediator in Tissue Regeneration and Inflammation Resolution
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a recently identified member of the MCTR family of specialized pro-resolving mediators (SPMs).[1][2] These evolutionarily conserved chemical signals play a crucial role in orchestrating host responses to promote the resolution of infections and stimulate tissue regeneration.[1][2] this compound, like other MCTRs, is derived from the omega-3 fatty acid docosahexaenoic acid (DHA) and has demonstrated potent bioactivity in various models, highlighting its therapeutic potential in inflammatory and degenerative diseases.[3][4] This guide provides a comprehensive overview of the key publications detailing the discovery, characterization, and function of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from the foundational studies on this compound, providing a comparative overview of its potency and effects in different experimental systems.
| Bioactivity of this compound in Planaria Regeneration | |
| Parameter | Value |
| Concentration Range | 1–100 nM |
| Effect | Accelerated tissue regeneration |
| Time Reduction in Regeneration | 0.6–0.9 days |
| Reference | [1] |
| Effects of this compound on Murine E. coli Infections | |
| Parameter | Effect |
| Bacterial Phagocytosis by Exudate Leukocytes | ~15–50% increase |
| Neutrophil Infiltration | ~20–50% reduction |
| Efferocytosis | ~30% promotion |
| Reference | [1] |
| This compound Effects on Human Macrophage (MΦ) Phagocytosis | |
| Parameter | Value |
| Effective Concentration Range | 0.1–10 nM |
| Effect | Stimulation of phagocytosis of live E. coli |
| Reference | [5] |
| This compound Regulation of TRAF3 in Human Macrophages (MΦ) | |
| Parameter | Value |
| Effective Concentration for maximal TRAF3 increase | 10 nM |
| Estimated EC50 | ~2.5 nM |
| Maximal Increase in TRAF3 protein levels | 60–70% |
| Reference | [6] |
Key Experimental Protocols
This section details the methodologies employed in the pivotal studies that led to the identification and functional characterization of this compound.
Identification and Stereochemistry Determination
The complete stereochemistry of this compound was established as 13R-cysteinyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid.[4] This was achieved through a combination of total organic synthesis and matching with mediators isolated from both mouse and human systems.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS):
-
Sample Preparation: MCTR samples were obtained from human macrophages, murine infectious exudates, and sepsis patients.[2]
-
Chromatography: Samples were subjected to liquid chromatography to separate the different MCTR species. This compound exhibited a distinct sharp peak with a retention time (TR) of 10.3 min.[2]
-
Mass Spectrometry: Tandem mass spectrometry was used to generate fragmentation spectra of the isolated compounds. The spectra of endogenous this compound were then compared and matched with those of the stereochemically pure synthetic this compound to confirm its structure.[2]
In Vivo Murine Model of E. coli Infection
To assess the pro-resolving actions of this compound in a biologically relevant context, a murine model of E. coli infection was utilized.
-
Induction of Peritonitis: Mice were administered an intraperitoneal injection of E. coli.
-
Treatment: this compound was administered at the onset or peak of inflammation.
-
Analysis: Peritoneal exudates were collected to quantify leukocyte infiltration (specifically neutrophils), bacterial clearance through phagocytosis by exudate leukocytes, and the clearance of apoptotic cells (efferocytosis). Levels of eicosanoids were also measured to assess the impact on inflammatory mediators.[1]
Human Macrophage Phagocytosis Assay
The ability of this compound to stimulate the phagocytic activity of human macrophages was a key indicator of its pro-resolving function.
-
Cell Culture: Human peripheral blood monocytes were isolated and differentiated into macrophages.
-
Incubation: Macrophages were incubated with varying concentrations of this compound (0.1–10 nM).[5]
-
Phagocytosis Measurement: Fluorescently labeled live E. coli were added to the macrophage cultures. The uptake of bacteria by the macrophages was quantified using fluorescence microscopy or flow cytometry.[2][5]
Phosphoproteomic Analysis of this compound Signaling
To elucidate the molecular pathways activated by this compound, phosphoproteomic analysis was performed on human monocytes.
-
Cell Treatment: Human monocytes were incubated with this compound (1nM).
-
Lysis and Digestion: Cells were lysed in a urea buffer supplemented with phosphatase inhibitors. The proteins were then digested into peptides using trypsin.
-
Mass Spectrometry: The resulting peptides were analyzed by mass spectrometry to identify and quantify phosphorylation events.
-
Pathway Analysis: Differentially phosphorylated proteins were subjected to pathway analysis using databases such as KEGG and STRING to identify the signaling pathways regulated by this compound.[3]
Signaling Pathways and Molecular Interactions
This compound exerts its biological functions through the modulation of specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways and relationships.
Caption: MCTR Biosynthetic Pathway.
Caption: this compound Pro-resolving Actions in Arthritis.
Caption: MCTR Interaction with the CysLT1 Receptor.
Caption: this compound-Stimulated TRAF3 Signaling Pathway.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 3. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New maresin conjugates in tissue regeneration pathway counters leukotriene D4–stimulated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New maresin conjugates in tissue regeneration pathway counters leukotriene D4-stimulated vascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
The Evolutionary Conservation of MCTR3: A Pro-Resolving Mediator at the Nexus of Inflammation and Tissue Repair
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a member of the specialized pro-resolving mediators (SPMs), a class of endogenous lipid mediators that orchestrate the resolution of inflammation and promote tissue regeneration.[1][2][3] Unlike proteins, this compound is a small molecule derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[4] Its evolutionary conservation, therefore, is not observed at the level of a gene sequence but rather in the profound and consistent biological actions it exerts across diverse species, from invertebrates to humans.[1][2] This conservation of function underscores the fundamental importance of the this compound pathway in maintaining tissue homeostasis. This technical guide provides a comprehensive overview of the biosynthesis, conserved functions, and signaling pathways of this compound, along with detailed experimental protocols to facilitate further research and drug development.
Biosynthesis of this compound
The production of this compound is a tightly regulated enzymatic cascade that occurs primarily in macrophages.[4][5] The pathway begins with the conversion of DHA into an epoxy-intermediate, which is then sequentially processed by a series of enzymes.
The biosynthetic pathway of this compound is as follows:
-
Initiation : Docosahexaenoic acid (DHA) is converted by 12-lipoxygenase to 13S,14S-epoxy-maresin.[5]
-
Conjugation : Glutathione S-transferase Mu 4 (GSTM4) or leukotriene C4 synthase (LTC4S) catalyzes the conjugation of glutathione to the epoxy-maresin, forming MCTR1.[4][5][6]
-
Conversion to MCTR2 : MCTR1 is then converted to MCTR2 by γ-glutamyl transferase.[4][5][6]
-
Final Step to this compound : A dipeptidase cleaves the cysteinyl-glycinyl bond of MCTR2 to yield the final product, this compound.[4][5][6]
Caption: Biosynthetic pathway of this compound from DHA.
Evolutionary Conservation of this compound's Bioactions
The potent pro-resolving and tissue-regenerative functions of this compound are remarkably conserved across different species, highlighting its fundamental role in host defense and repair.
| Species | Model | Bioaction | Quantitative Data | Reference |
| Planaria | Surgical Injury | Tissue Regeneration | Accelerated regeneration by 0.6-0.9 days (1-100nM) | [2][3] |
| Mouse | E. coli Peritonitis | Resolution of Infection | Reduced exudate neutrophil counts by ~50% | [1][2] |
| E. coli Peritonitis | Phagocytosis | Increased leukocyte phagocytosis of E. coli | [1][2] | |
| Arthritis Model | Anti-inflammatory | Protected cartilage and bone | [7] | |
| Human | Macrophages | Phagocytosis | Enhanced phagocytosis of E. coli | [1][2] |
| Neutrophils | Phagocytosis | Potently promoted neutrophil phagocytosis (1pM-100pM) | [1] |
Signaling Pathway of this compound
This compound exerts its biological effects by interacting with specific cell surface receptors. A key target identified for MCTR is the cysteinyl leukotriene receptor 1 (CysLT1).[8] By interacting with CysLT1, this compound can counter-regulate the pro-inflammatory signals mediated by cysteinyl leukotrienes, such as leukotriene D4 (LTD4).[8][9] This interaction leads to a dampening of inflammatory responses and a promotion of pro-resolving activities.
The proposed signaling mechanism involves:
-
Receptor Binding : this compound binds to the CysLT1 receptor on immune cells like macrophages and neutrophils.[8]
-
Signal Transduction : This binding event initiates intracellular signaling cascades that are distinct from those triggered by pro-inflammatory ligands.
-
Cellular Responses : The downstream effects include enhanced phagocytosis of pathogens and apoptotic cells (efferocytosis), suppression of pro-inflammatory cytokine production, and promotion of tissue repair mechanisms.[1][7][9]
Caption: this compound signaling through the CysLT1 receptor.
Experimental Protocols
Planaria Tissue Regeneration Assay
This assay is used to assess the tissue regenerative properties of this compound.
Methodology:
-
Planaria are surgically injured by removing the head portion.
-
The injured planaria are placed in a solution containing a specific concentration of this compound (e.g., 1-100 nM) or a vehicle control.
-
The regeneration of the blastema is monitored and imaged at regular intervals (e.g., every 24 hours) over a period of several days.
-
The rate of regeneration is quantified by measuring the area of the regenerated tissue using image analysis software.[10]
Mouse Model of E. coli Peritonitis
This in vivo model is used to evaluate the pro-resolving and anti-inflammatory effects of this compound during a bacterial infection.
Methodology:
-
Mice are administered this compound (e.g., 50-100 ng/mouse) or a vehicle control via intraperitoneal injection.
-
Shortly after, a suspension of E. coli is injected into the peritoneal cavity to induce peritonitis.
-
At specific time points (e.g., 12, 24 hours), peritoneal exudates are collected.
-
The exudates are analyzed by flow cytometry to determine the number and type of leukocytes (e.g., neutrophils).
-
Bacterial clearance is assessed by plating serial dilutions of the exudate and counting colony-forming units (CFUs).
-
Phagocytosis is measured by quantifying the percentage of leukocytes that have engulfed fluorescently labeled E. coli.[1][10]
Human Macrophage Phagocytosis Assay
This in vitro assay measures the effect of this compound on the phagocytic capacity of human macrophages.
Methodology:
-
Human macrophages are isolated from peripheral blood and cultured in multi-well plates.
-
The macrophages are incubated with various concentrations of this compound or a vehicle control for a short period (e.g., 15 minutes).
-
Fluorescently labeled E. coli are added to the wells.
-
After an incubation period (e.g., 1 hour), the non-phagocytosed bacteria are washed away.
-
The amount of phagocytosis is quantified by measuring the fluorescence intensity of the macrophages using a plate reader or by flow cytometry.[1][2]
Caption: Workflow for key this compound experiments.
Conclusion
This compound is a potent, evolutionarily conserved lipid mediator that plays a critical role in the resolution of inflammation and the promotion of tissue regeneration. Its consistent bioactions across diverse species underscore the fundamental nature of the pathways it governs. The information presented in this guide, from its biosynthesis and signaling to detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its pathway in a range of inflammatory and degenerative diseases. The development of agonists for the this compound pathway could represent a novel therapeutic strategy to promote resolution and tissue repair without compromising host defense.
References
- 1. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 2. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pnas.org [pnas.org]
- 6. Maresin conjugates in tissue regeneration biosynthesis enzymes in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New maresin conjugates in tissue regeneration pathway counters leukotriene D4-stimulated vascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New maresin conjugates in tissue regeneration pathway counters leukotriene D4–stimulated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of MCTR3 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to MCTR3
Maresin Conjugate in Tissue Regeneration 3 (this compound) is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation and tissue regeneration.[1][2][3] As a member of the maresin family, this compound is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[4][5] Its chemical structure is 13-cysteinyl, 14-hydroxy-docosahexaenoic acid.[1][6] this compound has garnered significant interest in the research community for its potent bioactions, which include enhancing phagocytosis by macrophages and neutrophils, limiting neutrophil infiltration, promoting efferocytosis, and accelerating tissue regeneration.[1][2][3] These properties make this compound a promising candidate for therapeutic development in inflammatory diseases and conditions requiring tissue repair.
Chemical Synthesis of this compound
While the endogenous biosynthesis of this compound occurs in macrophages, for research purposes, this compound is prepared by total organic synthesis to ensure stereochemical purity and obtain sufficient quantities for in vitro and in vivo studies.[1] The complete stereochemistry of this compound has been established as 13R-cysteinyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid.[5][7]
Although detailed, step-by-step proprietary synthesis protocols are not publicly available, the general approach involves a multi-step chemical synthesis to construct the complex molecule with the correct stereochemistry. Below is a conceptual workflow for the total synthesis of this compound.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the total organic synthesis of this compound.
Biological Pathways of this compound
Biosynthetic Pathway
This compound is endogenously produced from DHA via a series of enzymatic reactions within macrophages.[7]
Caption: Biosynthetic pathway of this compound from DHA in human macrophages.
Signaling Pathway
This compound exerts its pro-resolving functions through specific signaling pathways. One identified pathway involves the upregulation of TRAF3, which contributes to enhanced phagocytosis.
Caption: this compound signaling pathway leading to enhanced phagocytosis via TRAF3.
Experimental Protocols
In Vitro Human Macrophage Phagocytosis Assay
This protocol is designed to assess the effect of this compound on the phagocytic capacity of human macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-colony stimulating factor (M-CSF)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound (synthetic)
-
Fluorescently labeled E. coli bioparticles
-
Phosphate-buffered saline (PBS)
-
Trypan blue
-
96-well plate
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Macrophage Differentiation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiate monocytes into macrophages by incubating with M-CSF (50 ng/mL) for 7 days, with media changes every 2-3 days.
-
-
This compound Treatment:
-
After differentiation, wash the macrophages with PBS.
-
Incubate the cells with this compound at desired concentrations (e.g., 1 pM - 10 nM) or vehicle control (e.g., ethanol in PBS) for 15 minutes at 37°C.[2]
-
-
Phagocytosis:
-
Add fluorescently labeled E. coli bioparticles to each well at a ratio of approximately 50 bacteria per macrophage.
-
Incubate for 60 minutes at 37°C to allow for phagocytosis.[2]
-
-
Quantification:
-
Wash the cells three times with cold PBS to remove non-phagocytosed bacteria.
-
Quench the fluorescence of any remaining extracellular bacteria by adding trypan blue (0.04%) for 1 minute.
-
Measure the fluorescence intensity using a fluorescence plate reader. Alternatively, detach the cells and analyze by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
In Vivo Murine Model of Peritonitis
This protocol outlines a model to evaluate the pro-resolving and anti-inflammatory effects of this compound in vivo.
Materials:
-
6-8 week old C57BL/6 mice
-
E. coli (e.g., serotype O6:K2:H1)
-
This compound (synthetic)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Flow cytometry antibodies (e.g., anti-Ly6G, anti-F4/80)
-
FACS buffer (PBS with 2% FBS)
Protocol:
-
Induction of Peritonitis:
-
Exudate Collection:
-
At desired time points (e.g., 4, 12, 24 hours), euthanize the mice.
-
Collect peritoneal exudates by washing the peritoneal cavity with 5 mL of cold PBS.
-
-
Cellular Analysis:
-
Determine the total leukocyte count in the exudate using a hemocytometer.
-
Prepare cells for flow cytometry by staining with fluorescently labeled antibodies to identify different leukocyte populations (e.g., neutrophils, macrophages).
-
Analyze the samples using a flow cytometer to quantify the number of neutrophils and macrophages and to assess bacterial phagocytosis by these cells.
-
-
Mediator Analysis (Optional):
-
Centrifuge the exudate to pellet the cells.
-
Collect the supernatant and store at -80°C for later analysis of lipid mediators (e.g., eicosanoids) by LC-MS/MS to assess the effect of this compound on the inflammatory milieu.
-
Quantitative Data Summary
| Parameter | This compound Concentration | Effect | Model System | Reference |
| Macrophage Phagocytosis | 1 nM | ~50% increase in E. coli phagocytosis at 2 hours | Human Macrophages | [1][2] |
| Neutrophil Phagocytosis | 10 nM | Significant increase in E. coli phagocytosis | Human Neutrophils | [1] |
| Tissue Regeneration | 1-100 nM | Dose-dependent acceleration of regeneration by 0.6-0.9 days | Planaria | [1][3] |
| Neutrophil Infiltration | 50 ng/mouse | ~20-50% reduction in neutrophil infiltration | Murine Peritonitis | [1][3] |
| Bacterial Phagocytosis (in vivo) | 50 ng/mouse | ~15-50% increase in phagocytosis by exudate leukocytes | Murine Peritonitis | [1][3] |
| Efferocytosis | 10 nM | ~30% promotion of efferocytosis | Murine Peritonitis | [1][3] |
| TRAF3 Protein Levels | 10 nM | ~60-70% increase | Human Macrophages | [8] |
| Arthritis Score Reduction | Not specified | Significant reduction in joint inflammation | Murine Arthritis Model | [9] |
Conclusion
This compound is a potent specialized pro-resolving mediator with significant potential in research and therapeutic development. The protocols and data presented here provide a framework for researchers to investigate the synthesis, biological functions, and therapeutic applications of this compound. The use of total organic synthesis allows for the production of high-purity this compound for detailed mechanistic studies, which are crucial for advancing our understanding of inflammation resolution and tissue repair.
References
- 1. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 2. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. maresin-conjugates-in-tissue-regeneration-biosynthesis-enzymes-in-human-macrophages - Ask this paper | Bohrium [bohrium.com]
- 5. New maresin conjugates in tissue regeneration pathway counters leukotriene D4–stimulated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MCTR3 Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a member of the specialized pro-resolving mediators (SPMs) family, which are lipid mediators derived from omega-3 fatty acids.[1] this compound plays a crucial role in orchestrating the resolution of inflammation and promoting tissue regeneration.[2][3][4][5] Unlike traditional anti-inflammatory agents that primarily suppress the inflammatory response, this compound actively promotes the return to homeostasis by enhancing bacterial clearance, reducing neutrophil infiltration, and stimulating the removal of apoptotic cells.[2][3][5] These characteristics make this compound a promising therapeutic candidate for a variety of inflammatory diseases.
These application notes provide a comprehensive overview of the administration of this compound in various mouse models of inflammation, including detailed experimental protocols and a summary of its biological effects.
Mechanism of Action
This compound exerts its pro-resolving effects through a multi-pronged mechanism. It has been shown to reprogram monocytes to upregulate Arginase-1, which is associated with pro-resolving and tissue-reparative functions.[6][7] Furthermore, this compound enhances the phagocytic and efferocytotic capacity of leukocytes, limiting the infiltration of neutrophils to the site of inflammation and reducing the production of pro-inflammatory eicosanoids.[2][3][5] In the context of acute lung injury, this compound has been shown to exert its protective effects through the ALX/PINK1 signaling pathway.[8] Additionally, this compound can counteract the vascular actions of cysteinyl leukotrienes by interacting with the CysLT1 receptor.[9]
Key Biological Effects of this compound in Mouse Models
| Model | Effect of this compound Administration | Reference |
| E. coli-induced Peritonitis | - Increased bacterial phagocytosis by exudate leukocytes (~15–50%)- Limited neutrophil infiltration (~20–50%)- Promoted efferocytosis (~30%)- Reduced eicosanoids | [2][3][5] |
| K/BxN Serum-Induced Arthritis | - Decreased joint inflammation- Protected against cartilage and bone damage- Reprogrammed monocytes to confer joint protective properties | [6][7] |
| LPS-induced Acute Lung Injury | - Reduced total cell number and protein levels in bronchoalveolar lavage fluid (BALF)- Decreased production of inflammatory cytokines- Alleviated oxidative stress and cell apoptosis- Restored pulmonary function | [8] |
Experimental Protocols
E. coli-Induced Peritonitis Model
This model is used to assess the pro-resolving actions of this compound in an infectious inflammation setting.
Materials:
-
This compound
-
Vehicle (e.g., saline containing 0.1% EtOH)[10]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry reagents (e.g., fluorescently labeled antibodies against CD11b, F4/80, Ly6G)
Procedure:
-
This compound Administration: Administer this compound (50 ng/mouse) or vehicle via intraperitoneal (i.p.) injection.[2][5][10]
-
Induction of Peritonitis: 5 minutes after this compound administration, inoculate mice with E. coli (10^5 CFU/mouse) via i.p. injection.[2][5][10]
-
Sample Collection: At desired time points (e.g., 12h, 24h), euthanize mice and collect peritoneal exudates by washing the peritoneal cavity with PBS.[2][5]
-
Analysis:
-
Determine total leukocyte counts using a hemocytometer.
-
Characterize leukocyte populations (neutrophils, macrophages) using flow cytometry with specific cell surface markers.[2][5]
-
Assess bacterial phagocytosis by leukocytes using flow cytometry to measure the median fluorescence intensity (MFI) of fluorescently labeled E. coli within the CD11b+ cell population.[10]
-
Evaluate macrophage efferocytosis of apoptotic neutrophils by flow cytometry, measuring the MFI in the F4/80+Ly6G+ population.[10]
-
K/BxN Serum-Induced Arthritis Model
This model is used to evaluate the therapeutic potential of this compound in inflammatory arthritis.
Materials:
-
Mice susceptible to K/BxN serum-induced arthritis (e.g., C57BL/6)
-
K/BxN serum
-
This compound
-
Vehicle (e.g., DPBS-/- + 0.1% EtOH)[6]
-
Calipers for measuring ankle thickness
-
Reagents for histology and flow cytometry
Procedure:
-
Induction of Arthritis: Inject mice with K/BxN serum to induce arthritis. A second injection may be given on day 8 or 9 to prolong the inflammatory arthritis.[6]
-
This compound Treatment: On days 10, 12, and 14, treat mice with this compound (1 µ g/mouse ) or vehicle via intravenous (i.v.) injection.[6]
-
Assessment of Arthritis:
-
Monitor clinical signs of arthritis, such as ankle thickness, daily.
-
On day 25, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.[6]
-
Collect blood for ELISA-based measurement of inflammatory cytokines.[6]
-
Isolate cells from draining lymph nodes or spleen for flow cytometric analysis of immune cell populations.
-
LPS-Induced Acute Lung Injury (ALI) Model
This model is used to investigate the protective effects of this compound in acute lung inflammation.
Materials:
-
Mice (specific strain may vary)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle
-
Reagents for bronchoalveolar lavage (BAL) and lung histology
Procedure:
-
Induction of ALI: Induce acute lung injury by intratracheal or intranasal administration of LPS.
-
This compound Treatment: 2 hours after LPS injection, administer this compound (2 ng/g) or vehicle.[8]
-
Sample Collection and Analysis (at a specified time point, e.g., 24h post-LPS):
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Measure total cell count and protein concentration in the BAL fluid.[8]
-
Analyze inflammatory cytokine levels in the BAL fluid using ELISA or multiplex assays.[8]
-
Process lung tissue for histological examination to assess lung injury, including inflammatory cell infiltration and edema.[8]
-
Measure markers of oxidative stress and apoptosis in lung tissue homogenates.[8]
-
Visualizations
Caption: this compound Signaling Pathways in Inflammation Resolution.
Caption: Workflow for E. coli-Induced Peritonitis Model.
Conclusion
This compound demonstrates significant therapeutic potential in a range of preclinical models of inflammation. Its unique pro-resolving and tissue-regenerative properties distinguish it from conventional anti-inflammatory drugs. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of this compound in relevant disease models, paving the way for the development of novel resolution-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 3. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces LPS-induced acute lung injury in mice via the ALX/PINK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New maresin conjugates in tissue regeneration pathway counters leukotriene D4-stimulated vascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
MCTR3 Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin Conjugate in T-cell Resolution 3 (MCTR3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As a member of the maresin family, this compound plays a crucial role in the resolution of inflammation, tissue repair, and host defense.[1][3][4] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its biological functions, with a focus on dosage, experimental design, and analysis of its effects on immune cells. This compound has been shown to exert potent immunoregulatory and tissue-protective activities, primarily through the reprogramming of mononuclear phagocytes.[1][5]
Mechanism of Action
This compound's biological activities are mediated through its interaction with specific cellular targets. It has been demonstrated to interact with the cysteinyl leukotriene receptor 1 (CysLT1), leading to downstream signaling that counters pro-inflammatory responses.[6] A key aspect of its function is the reprogramming of monocytes and macrophages, leading to the upregulation of Arginase-1 (Arg-1), an enzyme associated with pro-resolving and tissue-reparative macrophage phenotypes.[1][2][5] Furthermore, this compound is involved in signaling pathways that include TNF receptor-associated factor 3 (TRAF3), which is implicated in the regulation of inflammation and immunity.[7]
Diagram of this compound Signaling Pathway
Caption: this compound binds to the CysLT1 receptor on monocytes/macrophages, modulating TRAF3 signaling and inducing Arginase-1, leading to a pro-resolving phenotype.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro assays as reported in the literature.
Table 1: this compound Dosage for Phagocytosis and Efferocytosis Assays
| Cell Type | Assay | This compound Concentration | Incubation Time | Outcome | Reference |
| Human Neutrophils | Phagocytosis of E. coli | 1 pM - 10 nM | 15 min pre-incubation | Increased phagocytosis | [8] |
| Human Macrophages | Phagocytosis of E. coli | 0.1 nM - 10 nM | 15 min pre-incubation | Increased phagocytosis | [6] |
| Human Macrophages | Efferocytosis of apoptotic PMNs | 1 pM - 10 nM | 15 min pre-incubation | Increased efferocytosis | [8] |
Table 2: this compound Dosage for Monocyte Reprogramming and Signaling Studies
| Cell Type | Experiment | This compound Concentration | Incubation Time | Outcome | Reference |
| Mouse Monocytes (from arthritic mice) | Monocyte Reprogramming | 1 nM | 90 min | Upregulation of Arg-1 | [1][5] |
| Human Peripheral Blood Monocytes | Phosphoproteomics | 1 nM | Not specified | Activation of signaling pathways | [1] |
| Mouse Bone Marrow Monocytes | Macrophage Differentiation | 1 nM | 2 hours, then cultured for 22 hours | Reprogramming towards pro-resolving phenotype | [1] |
Experimental Protocols
Protocol 1: In Vitro Phagocytosis Assay with Human Macrophages
This protocol details the assessment of this compound's effect on the phagocytic capacity of human macrophages.
Diagram of Phagocytosis Assay Workflow
Caption: Workflow for assessing this compound-mediated macrophage phagocytosis of fluorescently labeled bacteria.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocyte cell line (e.g., THP-1)
-
Macrophage colony-stimulating factor (M-CSF) for differentiation (if starting from monocytes)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound (Cayman Chemical or equivalent)
-
Vehicle control (e.g., DPBS with 0.1% ethanol)
-
Fluorescently labeled E. coli particles (e.g., pHrodo™ Green E. coli BioParticles™)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Macrophage Differentiation:
-
Isolate human monocytes from PBMCs using CD14 magnetic beads.
-
Culture monocytes in RPMI-1640 with 10% FBS and M-CSF (50 ng/mL) for 5-7 days to differentiate into macrophages.
-
Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in DPBS+/+ to final concentrations ranging from 0.1 nM to 10 nM. Prepare a vehicle control.
-
Carefully remove the culture medium from the macrophages and replace it with fresh medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Phagocytosis:
-
Add the fluorescently labeled E. coli particles to each well at a macrophage-to-bacteria ratio of approximately 1:50.
-
Incubate the plate for 1 hour at 37°C.
-
-
Analysis:
-
Plate Reader: Gently wash the cells twice with cold PBS to remove non-phagocytosed bacteria. Add a quenching solution (e.g., trypan blue) to quench the fluorescence of extracellular bacteria. Read the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths.
-
Flow Cytometry: Gently detach the cells using a non-enzymatic cell dissociation solution. Wash the cells with cold PBS. Analyze the fluorescence of the macrophage population using a flow cytometer.
-
Protocol 2: Monocyte Reprogramming and Arginase-1 Induction
This protocol is designed to assess the ability of this compound to reprogram monocytes, leading to the upregulation of Arg-1.
Diagram of Monocyte Reprogramming Workflow
Caption: Workflow for evaluating this compound-induced monocyte reprogramming and Arginase-1 expression.
Materials:
-
Mouse bone marrow cells or human PBMCs
-
DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
This compound (1 nM final concentration)
-
Vehicle control (e.g., DPBS with 0.1% ethanol)
-
Reagents for qRT-PCR (RNA isolation kit, cDNA synthesis kit, primers for Arg-1 and a housekeeping gene)
-
Reagents for Western blot (lysis buffer, primary antibody against Arg-1, secondary antibody) or flow cytometry (intracellular staining antibodies)
Procedure:
-
Cell Isolation:
-
Isolate bone marrow cells from the femurs and tibias of mice, or isolate monocytes from human PBMCs.
-
Seed the cells in appropriate culture dishes.
-
-
This compound Treatment:
-
Treat the monocytes with 1 nM this compound or vehicle for 90 minutes at 37°C in a 5% CO2 incubator.[5]
-
-
Cell Culture:
-
After the initial treatment, add fresh complete medium. For differentiation into macrophages, the medium can be supplemented with M-CSF or GM-CSF.
-
Incubate the cells for an additional 22 to 48 hours.[1]
-
-
Analysis of Arginase-1 Expression:
-
qRT-PCR: Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR using primers specific for Arg-1 and a reference gene.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against Arg-1.
-
Flow Cytometry: Perform intracellular staining for Arg-1 and analyze the cell population by flow cytometry.
-
Concluding Remarks
This compound is a potent lipid mediator with significant potential for therapeutic applications in inflammatory diseases. The protocols outlined above provide a framework for investigating its cellular and molecular mechanisms of action in vitro. Researchers should optimize these protocols based on their specific cell types and experimental systems. Careful attention to dosage and incubation times is critical for observing the pro-resolving effects of this compound.
References
- 1. New maresin conjugates in tissue regeneration pathway counters leukotriene D4–stimulated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. Cysteinyl-maresin 3 inhibits IL-13 induced airway hyperresponsiveness through alternative activation of the CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Maresin Conjugate in Tissue Regeneration 3 (MCTR3) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the Maresin family, this compound plays a crucial role in the resolution of inflammation and tissue regeneration, making it a significant target for research in inflammatory diseases and regenerative medicine.[1] Accurate and robust quantification of this compound in biological samples is essential for understanding its physiological and pathological roles and for the development of novel therapeutics. These application notes provide detailed protocols for the quantification of this compound in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for lipid mediator analysis.
This compound Biosynthesis and Signaling Pathway
This compound is synthesized from DHA via a series of enzymatic reactions. The pathway is initiated by the 14-lipoxygenation of DHA to form 14-hydroperoxydocosahexaenoic acid (14-HpDHA), which is then converted to the epoxide intermediate 13S,14S-epoxy-maresin. This epoxide is subsequently conjugated with glutathione to form MCTR1, which is further metabolized to MCTR2 and finally to this compound (13-cysteinyl, 14-hydroxy-docosahexaenoic acid).
This compound exerts its biological functions by interacting with specific cellular targets, although the complete signaling cascade is still under investigation. It is known to enhance phagocytosis by macrophages and neutrophils and promote the resolution of bacterial infections.[2]
Caption: Biosynthetic pathway and key functions of this compound.
Quantitative Data for this compound in Biological Samples
The following tables summarize the available quantitative data for this compound in various biological samples. It is important to note that the concentrations of SPMs like this compound are often very low, in the picogram to nanogram per milliliter or gram of tissue range.
| Biological Matrix | Species | Condition | This compound Concentration | Reference |
| Human Macrophages | Human | E. coli stimulated | Detected | [2] |
| Sepsis Plasma | Human | Sepsis | Detected | [2] |
| Inflammatory Exudate | Mouse | E. coli infection | Detected | [2] |
| Human Plasma | Human | Healthy Adolescents | < LLOQ | [3] |
| Mouse Plasma | Mouse | TPN with n-3 PUFA | Increased vs. n-6 PUFA | [3] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound in biological samples. The general workflow involves sample preparation by solid-phase extraction (SPE) followed by analysis using LC-MS/MS.
Caption: General experimental workflow for this compound quantification.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Samples
This protocol is designed for the extraction and concentration of this compound and other lipid mediators from plasma, serum, or tissue homogenates using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridges (e.g., Sep-Pak C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Deuterated internal standard (e.g., d5-MCTR3 or other appropriate lipid mediator standard)
-
Nitrogen evaporator
-
Vacuum manifold for SPE
Procedure:
-
Sample Preparation:
-
For plasma or serum: Thaw the sample on ice. To 1 mL of plasma/serum, add 2 mL of methanol containing the deuterated internal standard. Vortex thoroughly and centrifuge at 1,500 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant.
-
For tissue homogenates: Homogenize the tissue in a suitable buffer (e.g., PBS). Add methanol containing the internal standard to the homogenate (typically a 2:1 methanol to homogenate ratio). Vortex and centrifuge to pellet debris. Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the lipid mediators from the cartridge with 2 x 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol:water 50:50).
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the analysis of this compound by LC-MS/MS. The method utilizes a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Method:
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:15 v/v) with 0.1% acetic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 21% B
-
1-10 min: 21-51% B
-
10-19 min: 51-66% B
-
19-25.1 min: 66-98% B
-
25.1-27.6 min: Hold at 98% B
-
27.7-31.5 min: Re-equilibrate at 21% B
-
MS/MS Method (MRM):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: The specific MRM transitions (precursor ion -> product ion) and collision energy for this compound need to be optimized. A general approach for this optimization is provided below.
Procedure for MRM Optimization:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound standard in methanol.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (Q1 Scan): Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the deprotonated this compound molecule [M-H]-. This will be your precursor ion for the MRM transition.
-
Product Ion Scan (Q3 Scan): Select the precursor ion in the first quadrupole (Q1) and fragment it in the collision cell (Q2). Scan the third quadrupole (Q3) to identify the most abundant and stable fragment ions. These will be your product ions.
-
Collision Energy Optimization: For each precursor-product ion pair, perform a collision energy ramp to determine the voltage that yields the highest product ion intensity.
-
Final MRM Method: Create an MRM method using the optimized precursor ion, product ions, and collision energies. It is recommended to monitor at least two transitions per analyte for confident identification and quantification.
Data Analysis and Quantification
Quantification of this compound is achieved by comparing the peak area of the endogenous this compound to the peak area of the deuterated internal standard. A calibration curve is generated using a series of known concentrations of the this compound standard spiked with a fixed concentration of the internal standard. The concentration of this compound in the biological sample is then calculated from this calibration curve.
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantification of this compound in biological samples. Accurate measurement of this potent pro-resolving mediator will facilitate a deeper understanding of its role in health and disease and may pave the way for novel therapeutic strategies targeting the resolution of inflammation. Adherence to good laboratory practices and careful method validation are crucial for obtaining reliable and reproducible results.
References
Detecting MCTR3: A Detailed LC-MS/MS Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin Conjugate in Tissue Resolution 3 (MCTR3) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] As a member of the maresin family, this compound plays a crucial role in the active resolution of inflammation, a process once thought to be passive.[2][3] These molecules are of significant interest in drug development due to their potent anti-inflammatory and pro-resolving actions, including limiting neutrophil infiltration, enhancing macrophage phagocytosis of cellular debris and bacteria, and promoting tissue regeneration.[4][5][6] This application note provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7][8]
While a specific, validated method for this compound is not widely published, this document outlines a robust, generalized LC-MS/MS methodology developed for a comprehensive set of 18 SPMs, which is expected to be highly applicable to this compound with minor optimization.[2][3][9][10]
Signaling Pathway of this compound in Resolution of Inflammation
This compound, like other SPMs, actively promotes the resolution of inflammation by signaling through G-protein coupled receptors (GPCRs) on immune cells. This signaling cascade ultimately leads to a reduction in pro-inflammatory mediators and an increase in pro-resolving activities. The diagram below illustrates the general signaling pathway for SPMs, including this compound.
Caption: this compound signaling pathway in the resolution of inflammation.
Experimental Workflow for LC-MS/MS Detection of this compound
The following diagram outlines the major steps in the analytical workflow for this compound detection, from sample collection to data analysis.
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for a range of SPMs, providing an indication of the expected performance for this compound analysis.[2][3][10]
| Parameter | Value Range for 18 SPMs | Notes |
| Lower Limit of Quantitation (LLOQ) | 0.02–0.2 nM | Corresponds to 0.18–2.7 pg on-column. |
| Internal Standard Recovery | 78 ± 4% to 87 ± 3% | From 500 µL of human serum, indicating efficient extraction. |
| Intra-day Accuracy | Within ±20% at 0.1 nM and ±15% at 0.3 nM in plasma. | Demonstrates good accuracy at low concentrations. |
| **Linearity (R²) ** | ≥ 0.995 | For a similar method, indicating a strong linear relationship between concentration and response.[8] |
Detailed Experimental Protocol
This protocol is adapted from a validated method for the comprehensive analysis of specialized pro-resolving mediators.[2][11]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Acetic Acid (glacial)
-
Solid-Phase Extraction (SPE): C18 cartridges
-
Internal Standards: Deuterated standards for related SPMs (e.g., d5-RvD2, d8-5S-HETE) should be used to monitor extraction efficiency and correct for matrix effects. A specific deuterated this compound standard, if available, would be ideal.
Sample Preparation (Solid-Phase Extraction)
Proper sample preparation is critical for removing interferences and concentrating the analyte.[1]
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 5 mL of water.
-
Sample Loading: Acidify the biological sample (e.g., 500 µL plasma) with acetic acid to a final concentration of 0.1%. Add internal standards. Load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the analytes with 20 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (see LC conditions below).
Liquid Chromatography (LC) Conditions
-
Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1.0 min: 21% B
-
1.0-1.5 min: 21-26% B
-
1.5-10.0 min: 26-51% B
-
10.0-19.0 min: 51-66% B
-
19.0-25.1 min: 66-98% B
-
25.1-27.6 min: Hold at 98% B
-
27.6-27.7 min: 98-21% B
-
27.7-31.5 min: Hold at 21% B (re-equilibration)
-
-
Injection Volume: 10 µL
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: Triple quadrupole or QTRAP mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Curtain Gas: Nitrogen
-
Collision Gas (CAD): Nitrogen
-
Ion Source Temperature: Optimized for the specific instrument (e.g., 300-550 °C)
-
Declustering Potential (DP): Optimized for this compound (typically -20 to -100 V)
-
Collision Energy (CE): Optimized for each MRM transition
-
Collision Cell Exit Potential (CXP): Optimized for each MRM transition
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound will need to be determined by infusing a pure standard.
Data Acquisition and Analysis
-
Acquire data in MRM mode, monitoring for the specific transitions of this compound and the internal standards.
-
Integrate the peak areas for each analyte and internal standard.
-
Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
-
Quantify this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive framework for the detection and quantification of this compound using LC-MS/MS. The detailed protocol, based on established methods for related specialized pro-resolving mediators, offers a strong starting point for researchers. The provided quantitative data for other SPMs can serve as a benchmark for method validation. The visualization of the experimental workflow and the this compound signaling pathway further aids in the understanding and implementation of this analytical approach. Successful application of this method will enable researchers to accurately measure this compound in various biological matrices, facilitating further investigation into its role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain. [scholars.duke.edu]
- 7. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Macrophage Efferocytosis Using MCTR3
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) to study and modulate macrophage efferocytosis.
Introduction
Efferocytosis, the process of clearing apoptotic cells by phagocytes such as macrophages, is a fundamental process for tissue homeostasis, resolution of inflammation, and tissue repair. Maresin Conjugates in Tissue Regeneration (MCTRs) are a family of specialized pro-resolving mediators (SPMs) that play a crucial role in orchestrating these processes. This compound, a novel member of this family, has been identified as a potent modulator of macrophage function, particularly in enhancing their capacity for efferocytosis.[1][2] Understanding the mechanisms by which this compound promotes efferocytosis can provide valuable insights for the development of novel therapeutics for a range of inflammatory and degenerative diseases.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound on macrophage efferocytosis and related functions.
Table 1: Dose-Dependent Effect of this compound on Human Macrophage Efferocytosis
| This compound Concentration | % Increase in Efferocytosis (Mean ± SEM) | Statistical Significance (p-value) |
| 1 pM | ~15% | < 0.05 |
| 10 pM | ~25% | < 0.05 |
| 100 pM | ~30% | < 0.05 |
| 1 nM | ~30% | < 0.05 |
| 10 nM | ~30% | < 0.05 |
Data adapted from a study on human monocyte-derived macrophages.[1] Efferocytosis was assessed by co-culturing macrophages with fluorescently labeled apoptotic human neutrophils.
Table 2: Effect of this compound on Continual Efferocytosis by Macrophages
| Treatment | First Round Efferocytosis (% of Control) | Second Round Efferocytosis (% of Control) |
| Vehicle | 100% | 100% |
| This compound (1 nM) - Pre-treatment | Increased | Significantly Increased |
| This compound (1 nM) - Interjacent treatment | - | Increased |
This table summarizes findings that this compound not only enhances the initial round of efferocytosis but also primes macrophages for subsequent rounds of apoptotic cell clearance.[3][4] This is crucial for resolving environments with high apoptotic burden.
Signaling Pathways
The pro-efferocytic effects of this compound are mediated through a complex signaling cascade that involves metabolic reprogramming of the macrophage.
Caption: this compound signaling pathway in macrophages enhancing efferocytosis.
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on macrophage efferocytosis are provided below.
Protocol 1: In Vitro Macrophage Efferocytosis Assay
This protocol describes how to assess the effect of this compound on the ability of macrophages to engulf apoptotic cells in vitro.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
M-CSF for PBMC differentiation
-
Jurkat T cells (or other suitable cell line for inducing apoptosis)
-
This compound (synthetic)
-
Fluorescent dyes for labeling cells (e.g., CellTracker™ Green CMFDA for macrophages, pHrodo™ Red or CFSE for apoptotic cells)
-
Annexin V/Propidium Iodide (PI) kit for apoptosis confirmation
-
Culture medium (e.g., RPMI 1640) supplemented with FBS and antibiotics
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Differentiation:
-
THP-1 cells: Seed THP-1 monocytes at a density of 1 x 10^6 cells/well in a 24-well plate. Differentiate into macrophages by treating with 50 ng/mL PMA for 24-48 hours.[5]
-
PBMC-derived macrophages: Isolate PBMCs from healthy donor blood. Differentiate monocytes into macrophages by culturing with M-CSF (50 ng/mL) for 5-7 days.
-
-
Preparation of Apoptotic Cells:
-
Culture Jurkat T cells to a density of 1-2 x 10^6 cells/mL.
-
Induce apoptosis by UV irradiation (100 mJ/cm²) or treatment with staurosporine (1 µM) for 3-4 hours.
-
Confirm apoptosis using Annexin V/PI staining and flow cytometry. Greater than 80% of cells should be Annexin V positive and PI negative (early apoptotic).
-
Label apoptotic cells with a fluorescent dye (e.g., pHrodo™ Red or CFSE) according to the manufacturer's instructions.
-
-
Efferocytosis Assay:
-
Wash the differentiated macrophages to remove any residual differentiation factors.
-
Pre-treat the macrophages with varying concentrations of this compound (e.g., 1 pM to 10 nM) or vehicle control for 15 minutes at 37°C.[1]
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of 3:1 (apoptotic cells:macrophages).[3][4]
-
Co-culture for 1-2 hours at 37°C.
-
Gently wash the wells to remove non-engulfed apoptotic cells.
-
Analyze efferocytosis by:
-
Flow Cytometry: Harvest the cells and analyze the percentage of macrophages that are positive for the apoptotic cell fluorescent label.
-
Fluorescence Microscopy: Visualize and quantify the number of engulfed apoptotic cells per macrophage.
-
-
Protocol 2: Continual Efferocytosis Assay
This protocol is designed to assess the capacity of this compound to prime macrophages for multiple rounds of apoptotic cell clearance.
Materials:
-
Same as Protocol 1, with the addition of a second fluorescent dye with a different emission spectrum (e.g., CypHer5E).
Procedure:
-
Perform steps 1 and 2 from Protocol 1 to prepare macrophages and a batch of apoptotic cells labeled with the first fluorescent dye (e.g., pHrodo™ Red).
-
Pre-treat macrophages with this compound (1 nM) or vehicle for 15 minutes.[3][4]
-
Add the first batch of labeled apoptotic cells and incubate for 1 hour.
-
Wash the cells thoroughly to remove non-engulfed apoptotic cells.
-
Allow the macrophages to "rest" for 2 hours.
-
Prepare a second batch of apoptotic cells and label them with a second fluorescent dye (e.g., CypHer5E).
-
For "interjacent treatment" groups, add this compound (1 nM) or vehicle 15 minutes prior to the addition of the second batch of apoptotic cells.[3][4]
-
Add the second batch of labeled apoptotic cells and incubate for 3 hours.
-
Analyze the uptake of both fluorescent labels by flow cytometry to distinguish between the first and second rounds of efferocytosis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between the components of the this compound-mediated efferocytosis pathway.
Caption: Workflow for an in vitro macrophage efferocytosis assay.
Caption: Logical flow of this compound's mechanism of action in efferocytosis.
References
- 1. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Efferocyte‐Derived MCTRs Metabolically Prime Macrophages for Continual Efferocytosis via Rac1‐Mediated Activation of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
MCTR3 Application in Planarian Regeneration Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a member of the Maresin family of specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA).[1][2][3] These molecules are known to play a crucial role in the resolution of inflammation and the promotion of tissue regeneration.[1][2][3] Planarian flatworms, with their remarkable regenerative capabilities, serve as an excellent in vivo model system to investigate the bioactivity of compounds like this compound that may modulate regenerative processes. This document provides detailed application notes and protocols for utilizing this compound in planarian regeneration assays, aimed at researchers in academia and industry, including those in drug development.
Quantitative Data Summary
This compound has been demonstrated to accelerate the rate of tissue regeneration in planaria in a dose-dependent manner. The following table summarizes the key quantitative findings from studies investigating the effects of this compound and related Maresin conjugates on planarian regeneration.
| Compound | Concentration | Key Finding | Reference |
| MCTR1, MCTR2, this compound | 1-100 nM | Accelerated tissue regeneration by 0.6-0.9 days. | [1][2][3] |
| Vehicle (Control) | N/A | Time to 50% regeneration (T50) of ~2.7 days. | [3] |
| MCTR1 | 1 nM | T50 reduced to ~1.9 days. | [3] |
| MCTR1 | 100 nM | T50 reduced to ~2.0 days. | [3] |
| MCTR2 | 1 nM | T50 reduced to ~1.9 days. | [3] |
| MCTR2 | 100 nM | T50 reduced to ~1.8 days. | [3] |
| This compound, MCTR2, MCTR1 | 100 nM | Rank order of potency at Day 2: this compound ≈ MCTR2 > MCTR1. | [3] |
Experimental Protocols
This section details the protocol for conducting a planarian regeneration assay to assess the effects of this compound.
Materials:
-
Dugesia japonica or other planarian species
-
This compound stock solution (in ethanol)
-
Planarian water (e.g., Montjuïc water)
-
Petri dishes
-
Scalpel or razor blades
-
Stereomicroscope
-
Digital camera with a microscope adapter
-
Image analysis software (e.g., ImageJ)
-
Ethanol (for vehicle control and sterilization)
-
Incubator set to 20-22°C
Protocol:
-
Planarian Acclimatization and Starvation:
-
Acclimate planarians in a container with fresh planarian water for at least one week before the experiment.
-
To ensure a consistent metabolic state, starve the planarians for 7 days prior to the assay.
-
-
Preparation of this compound Solutions:
-
Prepare fresh dilutions of this compound in planarian water from a stock solution. For example, to achieve final concentrations of 1 nM and 100 nM.
-
Prepare a vehicle control solution containing the same concentration of ethanol as the highest concentration this compound solution (e.g., 0.01% ethanol).
-
-
Amputation Procedure:
-
Place a single planarian in a drop of planarian water on a clean Petri dish lid or a glass slide.
-
Under a stereomicroscope, perform a post-pharyngeal amputation using a sterile scalpel. This will generate a head and a tail fragment. For consistency, use the tail fragments for the regeneration assay.
-
Carefully transfer the tail fragments to individual wells of a multi-well plate or separate Petri dishes containing the appropriate this compound or vehicle control solution.
-
-
Incubation and Observation:
-
Incubate the planarian fragments in the dark at 20-22°C.
-
Observe the regenerating fragments daily for a period of 7-10 days.
-
At each time point, capture high-resolution images of the regenerating blastema (the unpigmented area of new tissue growth).
-
-
Data Acquisition and Analysis:
-
Using image analysis software, quantify the area of the regenerated blastema at each time point.
-
The regeneration rate can be determined by plotting the blastema area over time.
-
The time to 50% regeneration (T50) can be calculated from the regeneration curves. This is a key metric for comparing the effects of different treatments.
-
Visualizations
Signaling Pathway
The precise signaling pathway of this compound in planarian regeneration has not been fully elucidated. However, based on its known interactions in other systems, a putative pathway can be proposed. In mammalian systems, Maresins have been shown to interact with G-protein coupled receptors, such as the human cysteinyl leukotriene receptor-1 (CysLT1), to modulate cellular responses. It is plausible that this compound interacts with a homologous receptor in planaria, initiating a signaling cascade that promotes stem cell (neoblast) proliferation and differentiation, which are essential for regeneration.
Caption: Proposed signaling pathway for this compound in planarian regeneration.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on planarian regeneration.
Caption: Experimental workflow for this compound planarian regeneration assay.
References
Commercial Sources and Applications of Synthetic MCTR3: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial sources, biological activities, and experimental applications of synthetic Maresin Conjugate in Tissue Regeneration 3 (MCTR3). this compound is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation and the promotion of tissue regeneration.[1][2]
Commercial Availability
Synthetic this compound is available from several commercial suppliers, enabling its use in a wide range of research applications. The primary vendors for high-purity synthetic this compound are:
-
Cayman Chemical: A well-established supplier of lipids and biochemicals for research. They offer synthetic this compound and related compounds.[3]
-
TargetMol: A global supplier of small molecules and compound libraries for drug discovery and life science research.[4][5][6]
-
GlpBio: A supplier of bioactive molecules and research tools.[7]
It is recommended to obtain the product's certificate of analysis from the supplier to ensure the purity and identity of the synthetic this compound for experimental use.
Biological Synthesis and Mechanism of Action
This compound is endogenously synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) in macrophages.[3][4][7] The biosynthetic pathway begins with the conversion of DHA to Maresin 1 (MaR1). MaR1 is then sequentially converted to MCTR1, MCTR2, and finally this compound through the actions of specific enzymes.[3][4][7][8]
References
- 1. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Pro-Resolving n-3 Mediators Bridge Resolution of Infectious Inflammation to Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. TargetMol [targetmol.com]
- 6. TargetMol | Biomol GmbH - Life Science Shop [biomol.com]
- 7. glpbio.com [glpbio.com]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: MCTR3 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and tissue-regenerative properties. As a lipid mediator derived from docosahexaenoic acid (DHA), understanding its stability and proper storage conditions is critical for accurate and reproducible experimental outcomes in both basic research and drug development. This document provides a comprehensive overview of the available data on this compound stability, recommended storage conditions, and detailed protocols for relevant biological assays.
This compound Stability and Storage Conditions
Proper handling and storage are paramount to maintaining the biological activity of this compound. The following table summarizes the recommended conditions based on commercially available preparations and general knowledge of lipid mediator stability.
Table 1: this compound Storage and Stability Data
| Parameter | Recommendation | Source |
| Storage Temperature | -80°C | [1] |
| Formulation | A solution in ethanol | [1] |
| Long-Term Stability | ≥ 2 years at -80°C in ethanol | [1] |
| Shipping | Dry ice | [1] |
Note: For experimental use, it is recommended to prepare fresh dilutions in an appropriate buffer immediately before use and to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods has not been extensively reported and should be empirically determined for specific experimental conditions.
Protocols for Assessing this compound Stability (General Guidance)
While specific degradation kinetics for this compound are not extensively published, a general protocol for assessing the stability of lipid mediators can be adapted. This typically involves subjecting the compound to various stress conditions and analyzing its integrity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol: Stress Testing of this compound
Objective: To evaluate the degradation of this compound under accelerated degradation conditions.
Materials:
-
This compound stock solution in ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare aliquots of this compound in the following solutions to a final concentration of 1 µg/mL:
-
PBS (pH 7.4)
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (alkaline condition)
-
3% H₂O₂ in PBS (oxidative condition)
-
PBS (for photostability - expose to light)
-
PBS (for thermal stability - incubate at elevated temperatures, e.g., 40°C)
-
-
Incubation: Incubate the samples under the specified conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, quench the reaction (e.g., by neutralizing the pH or diluting the sample in a cold mobile phase) and analyze the remaining this compound concentration by a validated HPLC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Protocol: HPLC-MS/MS Analysis of this compound
Objective: To quantify the concentration of this compound in a sample.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The parent ion m/z for this compound is 464.[2]
-
Optimization: Optimize cone voltage and collision energy for the this compound-specific transition.
Biological Activity Assays
The following are detailed protocols for key in vitro and in vivo assays used to characterize the biological function of this compound.
Protocol: Macrophage Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Human monocyte-derived macrophages
-
RPMI 1640 medium with 10% fetal bovine serum
-
This compound
-
Fluorescently labeled E. coli bioparticles
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-incubate the macrophages with this compound at desired concentrations (e.g., 0.1-100 nM) or vehicle control (ethanol) for 15-30 minutes at 37°C.[1]
-
Phagocytosis Induction: Add fluorescently labeled E. coli bioparticles to each well at a ratio of approximately 10:1 (bacteria to macrophage).
-
Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.[1]
-
Washing: Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed bacteria.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify phagocytosis using a fluorescence microscope.
Protocol: Planaria Regeneration Assay
Objective: To evaluate the pro-regenerative effects of this compound.
Materials:
-
Dugesia japonica planaria
-
Spring water
-
Petri dishes
-
This compound
-
Stereomicroscope with a camera
-
Scalpel or coverslip for amputation
Procedure:
-
Acclimatization: Maintain planaria in spring water at 18-20°C and starve them for at least one week prior to the experiment.
-
Amputation: Surgically remove the head of the planaria post-ocularly using a clean scalpel or coverslip.
-
Treatment: Place the posterior portions of the planaria into petri dishes containing either spring water with a vehicle control (e.g., 0.01% ethanol) or this compound at various concentrations (e.g., 1-100 nM).[1]
-
Observation: Maintain the planaria at 18-20°C and monitor the regeneration of the blastema daily for up to 7 days.
-
Data Acquisition: Capture images of the regenerating planaria at regular intervals (e.g., every 24 hours).
-
Analysis: Measure the area of the regenerated blastema or score the regeneration based on morphological milestones (e.g., eye spot formation) to determine the rate of regeneration.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Signaling
This compound is synthesized from DHA via the maresin pathway. It exerts its pro-resolving and tissue-regenerative effects through interaction with specific cellular targets, including the cysteinyl leukotriene receptor 1 (CysLT1), and by modulating intracellular signaling cascades involving TRAF3 and NF-κB.[3][4]
Caption: this compound biosynthesis from DHA and its subsequent signaling cascade.
Experimental Workflow: Stability Assessment
The logical flow for assessing the stability of this compound involves sample preparation under various stress conditions followed by quantitative analysis.
Caption: Workflow for this compound stability assessment.
Experimental Workflow: Phagocytosis Assay
The phagocytosis assay follows a clear sequence from cell culture to data analysis.
Caption: Workflow for the macrophage phagocytosis assay.
References
- 1. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. New maresin conjugates in tissue regeneration pathway counters leukotriene D4-stimulated vascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl-maresin 3 inhibits IL-13 induced airway hyperresponsiveness through alternative activation of the CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Delivery of MCTR3: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) that plays a pivotal role in the resolution of inflammation and tissue repair.[1][2][3] As a member of the maresin family of lipid mediators, this compound is derived from the omega-3 fatty acid docosahexaenoic acid (DHA) and has demonstrated potent bioactions in various preclinical models, including the resolution of bacterial infections and the amelioration of inflammatory arthritis.[2][3] These properties make this compound a promising therapeutic candidate for a range of inflammatory diseases.
These application notes provide a comprehensive overview of the current methods for the in vivo delivery of this compound. The protocols detailed below are compiled from published research and are intended to serve as a guide for researchers investigating the therapeutic potential of this novel mediator.
Data Presentation: In Vivo Administration of this compound
The following tables summarize the quantitative data from key in vivo studies involving this compound administration.
Table 1: Intraperitoneal (i.p.) Administration of this compound in a Murine Peritonitis Model
| Parameter | Details | Reference |
| Animal Model | FVB mice (6-8 weeks old) | [2][3] |
| Induction of Peritonitis | Intraperitoneal injection of E. coli (10^5 CFU/mouse) | [2][3] |
| This compound Dosage | 50 ng/mouse or 100 ng/mouse | [2][3] |
| Vehicle | Saline containing 0.1% Ethanol | [2][3] |
| Administration Volume | Not specified, typically 100-200 µL for i.p. injection in mice | |
| Timing of Administration | 5 minutes prior to E. coli inoculation or at the peak of inflammation (12h post-inoculation) | [2][3] |
| Observed Effects | - Reduced neutrophil infiltration (~54%)- Shortened resolution interval (Ri) from 12h to 3h- Increased leukocyte phagocytosis of E. coli | [2] |
Table 2: Intravenous (i.v.) Administration of this compound in a Murine Arthritis Model
| Parameter | Details | Reference |
| Animal Model | DBA/1 mice | [1] |
| Induction of Arthritis | Collagen-induced arthritis | [1] |
| This compound Dosage | 1 µ g/mouse | [1] |
| Vehicle | Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2+/Mg2+ + 0.1% Ethanol | [1] |
| Administration Volume | Not specified, typically 100 µL for i.v. injection in mice | |
| Timing of Administration | On days 24, 26, and 28 post-arthritis induction | [1] |
| Observed Effects | - Significant reduction in joint inflammation- Protection of cartilage and bone | [1] |
Experimental Protocols
Preparation and Storage of this compound Solutions
This compound is a lipid mediator and requires careful handling to maintain its bioactivity.
Materials:
-
Synthetic this compound (stored at -80°C in an inert atmosphere)
-
Anhydrous Ethanol (USP grade)
-
Sterile saline (0.9% NaCl) or DPBS (without Ca2+/Mg2+)
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Stock Solution Preparation:
-
Allow the vial of synthetic this compound to warm to room temperature before opening.
-
Reconstitute the this compound in anhydrous ethanol to create a concentrated stock solution (e.g., 100 µg/mL). Vortex briefly to ensure complete dissolution.
-
Store the ethanol stock solution at -80°C. Minimize freeze-thaw cycles.
-
-
Working Solution Preparation (for in vivo administration):
-
On the day of the experiment, dilute the ethanol stock solution of this compound into the final vehicle (sterile saline or DPBS) to the desired concentration.
-
The final concentration of ethanol in the working solution should be kept to a minimum, typically ≤ 0.1%, to avoid vehicle-induced effects.[1][2]
-
For example, to prepare a 100 µL injection of 50 ng this compound in saline with 0.1% ethanol:
-
Take 0.1 µL of a 50 µg/mL this compound ethanol stock.
-
Add it to 99.9 µL of sterile saline.
-
Vortex gently to mix.
-
-
Prepare the working solution fresh for each experiment and keep it on ice.
-
Intraperitoneal (i.p.) Injection Protocol for Mice
Materials:
-
This compound working solution
-
Sterile 1 mL syringes with a 27-30 gauge needle
-
70% Ethanol for disinfection
-
Appropriate animal restraint device
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or major blood vessels.
-
Injection:
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound working solution (typically 100-200 µL).
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Monitor the animal for any signs of distress post-injection.
Intravenous (i.v.) Injection Protocol for Mice (Tail Vein)
Materials:
-
This compound working solution
-
Sterile 1 mL syringes with a 27-30 gauge needle
-
A mouse restrainer that allows access to the tail
-
Heat lamp or warm water to dilate the tail vein
Protocol:
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound working solution (typically 100 µL). The solution should flow smoothly with no resistance.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to the CysLT1 receptor, initiating pro-resolving signaling.
Experimental Workflow: Murine Peritonitis Model
Caption: Workflow for evaluating this compound's efficacy in a mouse peritonitis model.
Experimental Workflow: Murine Arthritis Model
Caption: Workflow for assessing this compound's therapeutic effects in a mouse arthritis model.
References
- 1. Cysteinyl-maresin 3 inhibits IL-13 induced airway hyperresponsiveness through alternative activation of the CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
Troubleshooting & Optimization
MCTR3 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCTR3, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound (Maresin Conjugate in Tissue Regeneration 3), also known as 13-cysteinyl-14-hydroxy-Docosahexaenoic Acid, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It plays a crucial role in the resolution of inflammation and tissue regeneration.[2][3][4] this compound is investigated for its therapeutic potential in various inflammatory conditions, including arthritis, infections, and tissue injury.[3][5][6]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is sparingly soluble in aqueous solutions. Its solubility in various solvents is summarized in the table below. It is typically supplied as a solution in ethanol.[1]
Q3: What is the recommended vehicle for in vivo and in vitro experiments?
A3: For in vivo studies, this compound is commonly administered in a vehicle of saline containing a small amount of ethanol (e.g., 0.1% EtOH).[2][5] For in vitro cell-based assays, this compound is typically diluted into culture media such as DPBS, often from a stock solution prepared in ethanol.[1][3]
Q4: At what concentrations is this compound typically active?
A4: this compound is a potent molecule and is bioactive at very low concentrations. In vitro, it has shown effects at concentrations ranging from picomolar (pM) to nanomolar (nM).[3] For example, it can enhance human neutrophil phagocytosis at doses as low as 1pM-100pM.[3] In vivo, dosages are often in the nanogram range per mouse.[2][5]
Q5: How should I store this compound?
A5: this compound is typically stored in a solution of ethanol at -80°C to maintain its stability and prevent degradation. Always refer to the manufacturer's specific storage recommendations.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 1 mg/mL |
| EtOH/H₂O (95:5) | 2 mg/mL |
| PBS (pH 7.2) | 0.1 mg/mL |
Data sourced from Cayman Chemical.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound (as supplied, likely in ethanol)
-
Anhydrous ethanol (≥99.5%)
-
Gas-tight Hamilton syringe
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
If this compound is supplied as a solid, carefully weigh the desired amount in a sterile microfuge tube.
-
If this compound is supplied in a solvent, gently evaporate the shipping solvent under a stream of inert gas (e.g., nitrogen or argon) to obtain the neat oil.
-
Reconstitute the this compound in anhydrous ethanol to a final concentration of 1 mg/mL. For example, add 1 mL of ethanol to 1 mg of this compound.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -80°C. Minimize freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
This protocol details the dilution of the this compound stock solution into an aqueous buffer for cell culture experiments.
Materials:
-
This compound stock solution (1 mg/mL in ethanol)
-
Sterile aqueous buffer (e.g., DPBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
On the day of the experiment, remove the this compound stock solution from the -80°C freezer and allow it to equilibrate to room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Crucially , to avoid precipitation, add the this compound stock solution to the aqueous buffer while gently vortexing or flicking the tube. Do not add the aqueous buffer to the concentrated this compound stock.
-
Ensure the final concentration of ethanol in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of ethanol.
-
Use the freshly prepared working solution immediately for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic co-solvent (e.g., ethanol) is sufficient to maintain solubility, but non-toxic to cells (typically ≤ 0.1%).- Add the this compound stock solution to the aqueous buffer while gently vortexing to facilitate mixing.- Prepare dilutions fresh and use them immediately.- Consider using a different aqueous buffer or adjusting the pH. |
| Inconsistent experimental results | Degradation of this compound. | - Store the stock solution at -80°C in an amber vial to protect it from light and oxidation.- Minimize freeze-thaw cycles by aliquoting the stock solution.- Prepare working solutions fresh for each experiment. |
| Inaccurate pipetting of small volumes. | - Use a calibrated, high-precision pipette for preparing dilutions.- For very low concentrations, perform serial dilutions. | |
| Cell toxicity observed | High concentration of the organic solvent (e.g., ethanol). | - Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cell type (generally ≤ 0.1%).- Always include a vehicle control (medium with the same concentration of the organic solvent) in your experiments. |
Visualizations
Caption: Biosynthetic pathway of this compound from DHA.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 3. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MCTR3 concentration for anti-inflammatory effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Maresin Conjugate in Tissue Resolution 3 (MCTR3) to investigate its anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert anti-inflammatory effects?
This compound is a member of the Maresin family of specialized pro-resolving mediators (SPMs).[1][2] It is an endogenous lipid mediator that actively promotes the resolution of inflammation rather than simply suppressing it. Its anti-inflammatory effects are multifaceted and include:
-
Reprogramming Monocytes: this compound can reprogram circulating monocytes to become pro-resolving macrophages, which helps in tissue repair and protection.[3]
-
Enhancing Phagocytosis: It boosts the ability of immune cells, like macrophages and neutrophils, to clear away bacteria and cellular debris.[1][4]
-
Limiting Neutrophil Infiltration: this compound helps to reduce the influx of neutrophils to the site of inflammation, thereby preventing excessive tissue damage.[1][4]
-
Reducing Pro-inflammatory Cytokines: It aids in decreasing the production of inflammatory cytokines.[5][6]
-
Promoting Efferocytosis: this compound enhances the clearance of apoptotic cells, a crucial step in resolving inflammation.[1]
Q2: What are the key signaling pathways modulated by this compound in inflammation?
This compound's anti-inflammatory actions are mediated through the regulation of specific signaling pathways:
-
Monocyte Reprogramming and Arginase-1 (Arg-1): In the context of inflammatory arthritis, this compound reprograms monocytes, leading to an upregulation of Arginase-1. Arg-1 plays a vital role in the joint-reparative and pro-resolving activities of these reprogrammed cells.[3]
-
ALX/PINK1 Signaling Pathway: In models of acute lung injury, this compound has been shown to exert its protective effects by inhibiting the ALX/PINK1 signaling pathway, which is involved in mitophagy.[5]
Q3: What is a typical effective concentration range for this compound in in vitro and in vivo experiments?
The optimal concentration of this compound can vary depending on the experimental model and the specific biological question being addressed. Based on published studies, here are some general guidelines:
-
In Vitro (Cell Culture): Concentrations ranging from 1 nM to 100 nM have been shown to be effective in stimulating phagocytosis and other anti-inflammatory responses in human macrophages and neutrophils.[1][4] Some studies have even observed effects at concentrations as low as 1 pM.[4] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and endpoint.
-
In Vivo (Animal Models): In murine models of inflammatory arthritis, a dose of 1 µ g/mouse administered intravenously has been shown to be effective in reducing joint inflammation and protecting cartilage and bone.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable anti-inflammatory effect of this compound. | Suboptimal Concentration: The concentration of this compound may be too low or too high, falling outside the effective range for the specific assay. | Perform a dose-response curve to determine the optimal concentration for your experimental model. Start with a broad range (e.g., 1 pM to 1 µM) and narrow it down. |
| Degradation of this compound: this compound is a lipid mediator and can be prone to degradation if not handled and stored properly. | Store this compound stock solutions at -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. | |
| Cell Type/Model Specificity: The anti-inflammatory effects of this compound can be cell-type and context-dependent. | Ensure that the chosen cell type or animal model is appropriate for studying the intended anti-inflammatory pathway. Review literature for this compound effects in similar models. | |
| High variability between experimental replicates. | Inconsistent Cell Plating: Uneven cell density can lead to variability in the response to this compound. | Ensure uniform cell seeding by thoroughly resuspending cells before plating. |
| Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. For low concentrations, perform serial dilutions carefully. | |
| Timing of Treatment: The timing of this compound administration relative to the inflammatory stimulus can be critical. | Optimize the timing of this compound treatment (pre-treatment, co-treatment, or post-treatment) based on the experimental question and the kinetics of the inflammatory response. | |
| Unexpected pro-inflammatory effects. | Contamination of Reagents: Contamination of this compound or cell culture media with endotoxins (LPS) can trigger a pro-inflammatory response. | Use endotoxin-free reagents and sterile techniques. Test reagents for endotoxin contamination if necessary. |
| Off-target Effects at High Concentrations: Very high concentrations of any compound, including this compound, can sometimes lead to non-specific or off-target effects. | Re-evaluate the concentration being used and refer to the dose-response data to ensure you are within an appropriate range. |
Data Presentation
Table 1: Effective Concentrations of this compound in Preclinical Models
| Model | Concentration/Dose | Observed Effect | Reference |
| Human Macrophages (in vitro) | 1 pM - 10 nM | Increased phagocytosis of E. coli | [4] |
| Human Neutrophils (in vitro) | 1 pM - 100 pM | Increased phagocytosis of E. coli | [4] |
| Murine Model of Inflammatory Arthritis (in vivo) | 1 µ g/mouse (i.v.) | Reduced joint inflammation, cartilage and bone protection | [3] |
| Murine Model of Acute Lung Injury (in vivo) | Not specified | Reduced inflammatory cell number and protein in BALF, decreased inflammatory cytokines | [5] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.
Methodology:
-
Cell Culture: Culture human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1) under standard conditions.
-
This compound Preparation: Prepare a stock solution of this compound in ethanol and dilute to working concentrations in a suitable buffer (e.g., DPBS).
-
Treatment: Pre-incubate macrophages with varying concentrations of this compound (e.g., 1 pM to 100 nM) or vehicle control for 15-30 minutes at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled zymosan particles or pHrodo™ Green E. coli BioParticles™ to the cells at a pre-determined ratio.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Analysis:
-
Microscopy: Visualize and quantify the uptake of fluorescent particles using fluorescence microscopy.
-
Flow Cytometry: Harvest the cells, quench extracellular fluorescence, and analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.
-
Protocol 2: In Vivo Murine Model of Serum-Transfer Arthritis
Objective: To evaluate the therapeutic efficacy of this compound in a model of inflammatory arthritis.
Methodology:
-
Arthritis Induction: Induce arthritis in mice (e.g., C57BL/6) by intraperitoneal injection of K/BxN serum on day 0.
-
This compound Administration: On specified days post-serum injection (e.g., at the peak of disease), administer this compound (e.g., 1 µ g/mouse ) or vehicle control intravenously.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis and score the severity based on paw swelling and redness.
-
Histological Analysis: At the end of the experiment, sacrifice the mice and collect the ankle joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Flow Cytometry of Joint-Infiltrating Cells: Isolate cells from the joints and analyze the immune cell populations by flow cytometry to assess the effect of this compound on monocyte and macrophage subsets.
Visualizations
Caption: this compound reprograms monocytes to promote tissue repair.
Caption: this compound signaling in acute lung injury.
Caption: In vitro phagocytosis assay workflow.
References
- 1. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces LPS-induced acute lung injury in mice via the ALX/PINK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
Preventing degradation of MCTR3 during experiments
Welcome to the technical support center for Maresin Conjugate in Tissue Regeneration 3 (MCTR3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (Maresin Conjugate in Tissue Regeneration 3) is a specialized pro-resolving mediator (SPM), a potent lipid molecule derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3][4] Its complex structure, featuring multiple double bonds, makes it susceptible to degradation, primarily through oxidation.[5] This degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental outcomes.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on vendor specifications and general guidelines for lipid mediators.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C | Minimizes chemical and enzymatic degradation.[1][6] |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Prevents oxidation by displacing oxygen. |
| Form | As a solution in an organic solvent (e.g., ethanol) | Enhances stability compared to a dry film.[1] |
| Light | Protect from light | Light can promote photo-oxidation. |
| Duration | Up to 2 years at -80°C | Based on vendor-provided stability data.[1] |
Q3: What is the best way to prepare this compound solutions for my experiments?
A3: this compound is typically supplied as a solution in an organic solvent, such as ethanol.[1] To prepare working solutions, it is recommended to dilute the stock solution in a suitable buffer or cell culture medium immediately before use. It is crucial to minimize the time the lipid is in an aqueous environment, as this can increase the rate of degradation.
Solubility of this compound in Common Solvents: [1]
| Solvent | Concentration |
| DMF | 50 mg/ml |
| DMSO | 50 mg/ml |
| Ethanol | 1 mg/ml |
| Ethanol:Water (95:5) | 2 mg/ml |
| PBS (pH 7.2) | 0.1 mg/ml |
Q4: Are there any additives I can use to prevent this compound degradation in my experiments?
A4: Yes, the use of antioxidants can help prevent the oxidation of this compound. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for protecting lipids.[7] It can be added to solvents used for extraction and storage. When preparing this compound for cell culture experiments, the final concentration of any additive should be tested for potential cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of this compound activity or inconsistent results | - Degradation of this compound stock solution: Improper storage (temperature, exposure to air/light).- Degradation of working solutions: Prepared too far in advance, prolonged exposure to aqueous environment. | - Verify storage conditions of the stock solution (-80°C, under inert gas, protected from light).- Prepare fresh working solutions immediately before each experiment.- Minimize the time this compound is in aqueous buffer or media. |
| Low recovery of this compound during sample extraction for analysis (e.g., LC-MS/MS) | - Oxidative degradation during sample processing: Exposure to air and light.- Enzymatic degradation: Presence of active lipases in the sample. | - Keep samples on ice or at 4°C throughout the extraction process.- Work quickly and minimize exposure to air and light.- Consider adding an antioxidant like BHT to the extraction solvent.- For biological samples, consider rapid inactivation of enzymes (e.g., by immediate solvent addition and homogenization). |
| Unexpected peaks or artifacts in analytical readouts (e.g., mass spectrometry) | - Oxidation products of this compound: Degradation can lead to the formation of various oxidized species. | - Review your handling and storage procedures to minimize oxidation.- Use fresh, properly stored this compound.- Compare the chromatogram/spectrum of a fresh standard with your sample to identify potential degradation products. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound for In Vitro Experiments
This protocol provides a general workflow for the preparation of this compound working solutions for cell culture experiments.
Caption: Workflow for preparing this compound for in vitro experiments.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound
This protocol outlines the key steps for extracting this compound from biological samples for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common analytical technique for lipid mediators.[8][9][10]
Caption: Workflow for this compound extraction and analysis by LC-MS/MS.
Signaling Pathway
This compound, as a specialized pro-resolving mediator, is involved in the resolution of inflammation. While the specific receptor for this compound is still under investigation, SPMs generally act through G-protein coupled receptors (GPCRs) to modulate cellular responses.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 3. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: MCTR3 Organic Synthesis
Welcome to the technical support center for the organic synthesis of Maresin Conjugate in Tissue Regeneration 3 (MCTR3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this potent specialized pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The total synthesis of this compound is a multi-step process that relies on a chiral pool strategy. The synthesis begins with a readily available chiral starting material, 2-deoxy-D-ribose, to establish the required stereochemistry. The key stages of the synthesis involve the construction of a key intermediate, 13S,14S-epoxy-Maresin methyl ester, through Wittig reactions and a selective epoxidation. The final step is the regioselective opening of the epoxide ring with L-cysteine methyl ester hydrochloride to yield the this compound backbone.[1]
Q2: What is the full chemical name and structure of this compound?
A2: The full chemical name for this compound is 13R-cysteinyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid.[2]
Q3: What are the key precursors for the synthesis of this compound?
A3: The synthesis of this compound originates from 2-deoxy-D-ribose.[1] Through a series of reactions, this starting material is converted into the key intermediate, 13S,14S-epoxy-Maresin methyl ester. This epoxide is the direct precursor that undergoes ring-opening to form the this compound structure.[1]
Q4: How is the stereochemistry of this compound controlled during the synthesis?
A4: The stereochemistry of this compound is meticulously controlled from the outset by using a chiral pool strategy, starting with the enantiomerically pure 2-deoxy-D-ribose.[1] This approach ensures the correct configuration of the chiral centers in the final molecule. The stereoselectivity of the Wittig reactions and the epoxidation step are also critical for maintaining the desired stereochemistry throughout the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the key stages of this compound synthesis, providing potential causes and recommended solutions.
Stage 1: Wittig Reactions for Polyene Chain Elongation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired alkene | - Incomplete ylide formation. - Steric hindrance around the aldehyde or ylide. - Decomposition of the aldehyde.[3] - Use of an inappropriate base or solvent. | - Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH) for complete ylide generation. - For sterically hindered substrates, consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[3] - Use freshly distilled or purified aldehyde. Consider in situ formation of the aldehyde from the corresponding alcohol if it is unstable.[3] - Optimize the solvent system; THF or diethyl ether are commonly used.[3] |
| Poor (E/Z) selectivity | - For stabilized ylides, the reaction should favor the (E)-isomer. Poor selectivity may indicate non-optimal reaction conditions. - For non-stabilized ylides, the (Z)-isomer is typically favored. To obtain the (E)-isomer, a modified procedure is needed. | - For stabilized ylides, ensure the reaction is run under thermodynamic control. The addition of salts like LiBr can sometimes improve E-selectivity. - To favor the (E)-alkene with non-stabilized ylides, consider using the Schlosser modification of the Wittig reaction.[3] |
| Formation of triphenylphosphine oxide is difficult to remove | - Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to its polarity and solubility. | - Purification can be achieved by column chromatography on silica gel. - In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent can be effective. |
Stage 2: Selective Epoxidation of the Polyunsaturated Ester
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired epoxide | - Reaction with electron-deficient double bonds (as in α,β-unsaturated esters) can be slow.[4] - Ring-opening of the formed epoxide under the reaction conditions. - Incomplete reaction. | - Use a more reactive epoxidizing agent like m-CPBA.[4] - Buffer the reaction mixture (e.g., with NaHCO₃ or Na₂HPO₄) to prevent acidic conditions that can catalyze epoxide opening. - Monitor the reaction by TLC to ensure completion. Increase reaction time or temperature if necessary, but be cautious of side reactions. |
| Formation of diol byproducts | - Presence of water in the reaction mixture. - Acidic conditions leading to epoxide hydrolysis. | - Ensure all reagents and solvents are anhydrous. - Maintain a buffered or slightly basic pH throughout the reaction. |
| Lack of regioselectivity in polyunsaturated systems | - Multiple double bonds in the substrate can lead to epoxidation at undesired positions. | - The double bond intended for epoxidation in the this compound precursor is electronically distinct, which aids selectivity. - Employ a directed epoxidation strategy if selectivity is poor, for example, by using a catalyst that coordinates to a nearby functional group. |
Stage 3: Epoxide Ring-Opening with L-Cysteine Methyl Ester
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Poor nucleophilicity of the cysteine derivative. - Steric hindrance at the epoxide. - Competing reaction at the other epoxide carbon. | - Ensure the cysteine derivative is in its free base form or use a suitable base to deprotonate the thiol. - The reaction is an SN2-type process, so attack is favored at the less sterically hindered carbon of the epoxide.[5] - Optimize reaction temperature and time to favor the desired regioselective attack. |
| Formation of regioisomers | - Under acidic conditions, the reaction can proceed with SN1 character, leading to nucleophilic attack at the more substituted carbon.[5] | - Perform the reaction under basic or neutral conditions to favor an SN2 mechanism, which will direct the nucleophile to the less substituted carbon of the epoxide.[5] |
| Oxidation of the thiol | - The thiol group of cysteine is susceptible to oxidation, leading to disulfide formation. | - Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Experimental Protocols
While the detailed, step-by-step experimental protocol with specific quantities, yields, and spectroscopic data is proprietary and published in the primary literature, the following outlines the key experimental transformations based on the published synthetic strategy.[1]
1. Synthesis of the 13S,14S-epoxy-Maresin methyl ester:
-
This multi-step synthesis starts from 2-deoxy-D-ribose.
-
The carbon chain is elongated through a series of Wittig reactions to construct the polyene system.
-
The key stereocenters are established from the chiral starting material.
-
A selective epoxidation of the appropriate double bond is performed, typically using an oxidizing agent like m-CPBA under buffered conditions to prevent ring-opening.
2. Synthesis of this compound via Epoxide Ring-Opening:
-
The purified 13S,14S-epoxy-Maresin methyl ester is dissolved in a suitable solvent under an inert atmosphere.
-
L-cysteine methyl ester hydrochloride is added, along with a base to neutralize the hydrochloride and facilitate the nucleophilic attack of the thiol.
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The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).
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The final product is purified using chromatographic techniques such as HPLC to yield pure this compound.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic conversion of DHA to this compound.
This compound Organic Synthesis Workflow
Caption: Key stages in the total organic synthesis of this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of MCTR3
Welcome to the technical support center for MCTR3 (Maresin Conjugate in Tissue Regeneration 3). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of this novel specialized pro-resolving mediator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound in vivo.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in the gastrointestinal (GI) tract | This compound, a peptide-lipid conjugate, is susceptible to enzymatic and pH-dependent degradation in the stomach and intestines. | Encapsulate this compound in a protective delivery system. |
| - Microencapsulation: Use techniques like spray drying or coacervation to create microcapsules with enteric coatings that release this compound in the more neutral pH of the small intestine.[1] | This will protect this compound from the acidic environment of the stomach and enzymatic degradation. | |
| - Liposomal Formulation: Encapsulate this compound within liposomes to protect it from degradation and enhance its absorption.[2] | Liposomes can fuse with the intestinal epithelium, facilitating the transport of this compound into the bloodstream. | |
| Poor aqueous solubility | This compound is a lipid mediator and likely has low water solubility, which can limit its dissolution and subsequent absorption. | Improve the solubility of the this compound formulation. |
| - Nanoemulsions: Formulate this compound into a self-nanoemulsifying drug delivery system (SNEDDS). These systems form fine oil-in-water emulsions in the GI tract, increasing the surface area for absorption.[2] | Enhanced solubilization will lead to improved dissolution and absorption across the intestinal membrane. | |
| - Lipid-Based Formulations: Co-administer this compound with high-fat meals or formulate it in lipid-based carriers like medium-chain triglycerides (MCTs).[2] | This can enhance the absorption of lipophilic compounds. | |
| High first-pass metabolism | After absorption, this compound may be extensively metabolized in the liver before reaching systemic circulation. | Reduce the impact of first-pass metabolism. |
| - Alternative Routes of Administration: Consider routes that bypass the liver, such as sublingual or transdermal, if oral delivery proves consistently challenging. | Direct entry into systemic circulation will avoid initial hepatic metabolism. | |
| - Co-administration with enzyme inhibitors: While a more complex approach, co-administration with specific cytochrome P450 inhibitors could be explored, but requires careful investigation of potential drug-drug interactions. | This can increase the amount of active this compound reaching systemic circulation. |
Issue 2: High variability in plasma concentrations between experimental subjects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent dosing | Inaccurate or inconsistent administration of the this compound formulation can lead to variable exposure. | Ensure accurate and consistent dosing for all subjects. |
| - Precise Formulation Preparation: Ensure the this compound formulation is homogenous and accurately quantified before each administration. | Uniform dosing will reduce a significant source of variability. | |
| - Standardized Administration Technique: Use a consistent oral gavage technique, ensuring the formulation is delivered directly to the stomach without regurgitation. | This minimizes variability in the amount of drug administered. | |
| Physiological differences between animals | Factors such as age, weight, and gut microbiome can influence drug absorption. | Standardize the experimental animals and their conditions. |
| - Use of age- and weight-matched animals: This will reduce variability stemming from differences in metabolism and GI tract physiology. | A more homogenous study group will yield more consistent results. | |
| - Acclimatization and standardized diet: Allow animals to acclimatize to their environment and provide a standard diet to minimize variations in gut physiology and microbiome. | This helps in reducing inter-individual variability in drug absorption. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, or Maresin Conjugate in Tissue Regeneration 3, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[3][4][5] It plays a crucial role in the resolution of inflammation and tissue regeneration.[3][4][6] Like many lipid mediators and peptide-containing molecules, its in vivo bioavailability, particularly via the oral route, can be challenging due to its susceptibility to degradation in the gastrointestinal tract, poor solubility, and potential for first-pass metabolism.[2][7]
Q2: What are the initial steps I should take to assess the oral bioavailability of this compound?
A2: A pilot pharmacokinetic study is recommended. This involves administering a known dose of this compound orally to a small group of animals (e.g., rats or mice) and collecting blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration. The concentration of this compound in the plasma is then quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The resulting data will allow you to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which collectively describe the oral bioavailability.
Q3: Can I administer this compound in a simple aqueous solution?
A3: Given that this compound is a lipid-based molecule, it is likely to have very low aqueous solubility. Administering it in a simple aqueous solution will likely result in poor absorption. It is highly recommended to use a formulation strategy designed to enhance the solubility and stability of lipophilic compounds, such as a lipid-based formulation, nanoemulsion, or liposomal encapsulation.[2][7]
Q4: How can I prepare a lipid-based formulation for this compound?
A4: A simple lipid-based formulation can be prepared by dissolving this compound in a pharmaceutically acceptable oil, such as sesame oil or medium-chain triglycerides (MCTs). To create a more advanced formulation like a self-nanoemulsifying drug delivery system (SNEDDS), you would typically mix this compound with an oil, a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol). The ratio of these components needs to be optimized to ensure spontaneous formation of a nanoemulsion upon contact with aqueous media in the GI tract.[2]
Q5: What are the key considerations for the analytical method to quantify this compound in plasma?
A5: The analytical method must be highly sensitive and specific, as the concentrations of this compound in plasma are expected to be very low.[9] LC-MS/MS is the gold standard for quantifying lipid mediators. Key considerations include:
-
Sample Preparation: A robust solid-phase extraction (SPE) protocol is often necessary to extract this compound from the plasma matrix and remove interfering substances.
-
Internal Standard: Use of a deuterated this compound internal standard is crucial for accurate quantification.
-
Validation: The method must be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound
-
Component Selection:
-
Oil Phase: Medium-chain triglycerides (MCT oil).
-
Surfactant: Polysorbate 80 (Tween 80).
-
Co-surfactant: Diethylene glycol monoethyl ether (Transcutol).
-
-
Formulation Optimization:
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Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant to identify the optimal combination that results in a clear and stable nanoemulsion upon dilution with water.
-
A starting point could be a ratio of 30:50:20 (Oil:Surfactant:Co-surfactant).
-
-
Preparation of this compound-SNEDDS:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in the pre-mixed oil, surfactant, and co-surfactant blend.
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.
-
Store the final formulation protected from light and at a controlled temperature.
-
Protocol 2: Oral Administration and Blood Sampling in Rodents for Pharmacokinetic Analysis
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
-
Dosing:
-
Administer the this compound formulation (e.g., this compound-SNEDDS) via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the tail vein or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound are initiated by its interaction with cellular targets, leading to the modulation of intracellular signaling pathways that control inflammation and tissue repair.
Caption: Hypothetical signaling pathway of this compound leading to pro-resolving and tissue regenerative effects.
Caption: Experimental workflow for determining the in vivo oral bioavailability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and Changes in Lipid Mediator Profiling after Consumption of Specialized Pro-Resolving Lipid-Mediator-Enriched Marine Oil in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? [frontiersin.org]
Technical Support Center: Overcoming Challenges in the Isolation of the Endogenous MCTR3 Receptor
A Note on MCTR3: Maresin Conjugate in Tissue Regeneration 3 (this compound) is a specialized pro-resolving lipid mediator, not a protein.[1][2][3] It plays a crucial role in the resolution of inflammation and tissue regeneration by interacting with specific cellular receptors.[1][4] This guide focuses on the significant challenge of isolating the endogenous cellular receptor for this compound, a common bottleneck for researchers studying its signaling pathways. Evidence suggests that this compound may interact with G protein-coupled receptors such as the cysteinyl leukotriene receptor-1 (CysLT1).[2][5] The isolation of such endogenous membrane proteins is fraught with challenges, which this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my endogenous this compound receptor so low?
A1: Low yields are a common issue in the immunoprecipitation (IP) of endogenous membrane proteins. Several factors could be contributing:
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Low Expression Levels: The this compound receptor may be expressed at low levels in your chosen cell or tissue type.
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Inefficient Solubilization: Membrane proteins are embedded in a lipid bilayer, making their extraction difficult. The detergent used may not be optimal for solubilizing the receptor without causing denaturation.
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Antibody Issues: The antibody may have a low affinity for the native conformation of the receptor or the epitope may be masked.[6][7]
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Protein Degradation: Endogenous proteases released during cell lysis can degrade the target protein.[6]
Q2: My isolated this compound receptor appears to be aggregated or non-functional. What can I do?
A2: Maintaining the structural integrity and function of membrane proteins post-solubilization is a major hurdle.
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Detergent Choice is Critical: The detergent used for solubilization can strip away essential lipids, leading to aggregation and loss of function. Consider screening a panel of detergents to find one that maintains the receptor's stability.
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Optimize Lysis and Wash Buffers: The composition of your buffers, including salt concentration and pH, can significantly impact protein stability.[6][7]
-
Inadequate Incubation Times: Both insufficient and excessive incubation times with the antibody and beads can lead to problems. These should be optimized for your specific system.[6]
Q3: I am observing high background and many non-specific bands in my this compound receptor IP. How can I improve specificity?
A3: High background can mask the signal from your target protein. Here are some strategies to reduce non-specific binding:
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Pre-clearing the Lysate: Incubating the cell lysate with beads before adding the specific antibody can help remove proteins that non-specifically bind to the beads.[7][8]
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Optimize Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[7][8] Titrate your antibody to find the optimal concentration.
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Stringent Washing: Increase the number of washes or the stringency of the wash buffer to remove non-specifically bound proteins.[6][7][9]
Troubleshooting Guides
Table 1: Troubleshooting Low Yield of this compound Receptor
| Possible Cause | Recommended Solution |
| Low expression of the target protein. | Increase the amount of starting material (cell lysate).[8] If possible, use a cell line known to express the receptor at higher levels. |
| Inefficient protein solubilization. | Screen different non-ionic or zwitterionic detergents. Optimize detergent concentration. |
| Antibody has low affinity or is not suitable for IP. | Use a different antibody, preferably one validated for IP. Polyclonal antibodies may be more effective than monoclonal antibodies in some cases.[6][7] |
| Protein degradation. | Add a fresh cocktail of protease inhibitors to your lysis buffer and keep samples on ice at all times.[6] |
| Inefficient elution. | Use a more effective elution buffer, such as a low pH glycine buffer or a buffer containing a competing peptide.[7] |
Table 2: Troubleshooting High Background in this compound Receptor IP
| Possible Cause | Recommended Solution |
| Non-specific binding of proteins to beads. | Pre-clear the lysate by incubating it with beads before adding the antibody.[7][8] Block the beads with BSA.[8] |
| Too much antibody used. | Determine the optimal antibody concentration through titration experiments.[7][8] |
| Inadequate washing. | Increase the number of washes and the stringency of the wash buffer (e.g., by increasing salt or detergent concentration).[6][7][9] |
| Incomplete removal of unbound proteins. | Ensure complete aspiration of the supernatant after each wash. |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody or an affinity-purified polyclonal antibody.[8] |
Experimental Protocols
Protocol 1: Membrane Protein Extraction for this compound Receptor Isolation
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% non-ionic detergent, and a fresh protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
Clarification of Lysate:
Protocol 2: Immunoprecipitation of Endogenous this compound Receptor
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific for the this compound receptor to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add fresh protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration).
-
-
Elution:
-
Elute the captured receptor from the beads using an appropriate elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer for downstream analysis.
-
Visualizing Workflows and Pathways
Caption: Hypothetical this compound signaling pathway leading to inflammation resolution.
Caption: Experimental workflow for the immunoprecipitation of the endogenous this compound receptor.
References
- 1. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New maresin conjugates in tissue regeneration pathway counters leukotriene D4–stimulated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. New maresin conjugates in tissue regeneration pathway counters leukotriene D4-stimulated vascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. IP Troubleshooting | Proteintech Group [ptglab.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Immunoprecipitation,IP troubleshooting [assay-protocol.com]
MCTR3 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for experiments involving Maresin Conjugate in Tissue Regeneration 3 (MCTR3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological function?
This compound, or Maresin Conjugate in Tissue Regeneration 3, is a lipid mediator that plays a crucial role in the resolution of inflammation and tissue regeneration.[1][2][3] It is produced by human macrophages in response to bacterial stimuli (e.g., E. coli) and has been identified in sepsis patients.[2][3] this compound's primary functions include accelerating the resolution of infections, promoting tissue repair, and regulating immune cell responses.[1][3][4]
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
The effective concentration of this compound can vary depending on the cell type and experimental endpoint. For human neutrophil phagocytosis assays, this compound has shown high potency at concentrations as low as 1pM to 100pM.[2][3] For experiments involving human macrophages, concentrations of 1nM are commonly used.[3] In tissue regeneration studies with planaria, concentrations of 1nM to 100nM have been shown to be effective.[2][3][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I properly handle and store this compound?
As a lipid mediator, this compound can be sensitive to degradation. It is recommended to store it in a solution, such as ethanol, at -80°C to maintain its stability. When preparing for an experiment, dilute the stock solution in an appropriate vehicle, such as phosphate-buffered saline (PBS) or saline. The final concentration of the organic solvent in the experimental medium should be kept low (e.g., <0.1%) to avoid off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or no effect of this compound in my cell-based assay.
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Potential Cause 1: this compound Degradation.
-
Solution: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles.
-
-
Potential Cause 2: Suboptimal Concentration.
-
Potential Cause 3: Cell Health and Density.
-
Solution: Ensure your cells are healthy and plated at the correct density. Stressed or overly confluent cells may not respond appropriately to stimuli.
-
-
Potential Cause 4: Vehicle Control Issues.
-
Solution: Ensure the vehicle control (e.g., PBS with 0.01% ethanol) does not affect the cells. The concentration of the solvent used to dissolve this compound should be consistent across all treatment groups and not exceed a non-toxic level.[5]
-
Issue 2: High variability in in vivo experiments.
-
Potential Cause 1: Inconsistent Administration of this compound.
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Solution: Ensure precise and consistent administration of this compound. For intraperitoneal injections in mice, a standard dose of 50ng per mouse has been used.[1] Use appropriate injection techniques to ensure accurate delivery.
-
-
Potential Cause 2: Animal Health and Stress.
-
Solution: Ensure all animals are healthy and properly acclimatized before starting the experiment. Stress can significantly impact inflammatory responses and introduce variability. Follow approved animal care and use protocols.[1]
-
-
Potential Cause 3: Timing of this compound Administration.
-
Solution: The timing of this compound administration relative to the inflammatory stimulus can be critical. In models of E. coli infection, this compound has been administered both at the onset and at the peak of inflammation.[2][3] The optimal timing may need to be determined empirically for your specific model.
-
Quantitative Data Summary
Table 1: this compound Potency in Phagocytosis and Tissue Regeneration
| Assay | Model System | Effective Concentration | Observed Effect |
| Neutrophil Phagocytosis | Human Neutrophils | 1pM - 100pM | ~60% increase in phagocytosis of E. coli[2][3] |
| Tissue Regeneration | Planaria | 1nM - 100nM | Accelerated tissue regeneration by 0.6-0.9 days[2][3] |
Table 2: this compound Administration in an In Vivo Model
| Animal Model | Infection/Injury Model | This compound Dose | Route of Administration |
| FVB Mice | E. coli Peritonitis | 50ng/mouse | Intraperitoneal (i.p.) |
Experimental Protocols
Protocol 1: Human Neutrophil Phagocytosis Assay
-
Cell Preparation: Isolate human neutrophils from healthy donors. Resuspend neutrophils to a concentration of 1 x 10^5 cells per well in a suitable buffer (e.g., DPBS+/+).
-
This compound Treatment: Incubate the neutrophils with varying concentrations of this compound (e.g., 1pM to 100nM) or vehicle control for 15 minutes at 37°C.[2][3]
-
Phagocytosis Induction: Add fluorescently labeled E. coli to the wells and incubate for an appropriate time to allow for phagocytosis.
-
Analysis: Quantify the uptake of fluorescent E. coli by neutrophils using a suitable method, such as flow cytometry or fluorescence microscopy.
Protocol 2: In Vivo Mouse Model of E. coli Peritonitis
-
Animal Model: Use 6-8 week old FVB mice.[1]
-
This compound Administration: Administer this compound (50ng/mouse in saline with 0.1% ethanol) or vehicle control via intraperitoneal (i.p.) injection.[5]
-
Infection Induction: After 5 minutes, inoculate the mice with E. coli (10^5 CFU/mouse) via i.p. injection.[5]
-
Sample Collection: At various time points (e.g., 4, 12, 24 hours), collect peritoneal exudates.
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Analysis: Determine peritoneal leukocyte counts and bacterial clearance from the exudates to assess the resolution of infection.
Visualizations
Caption: Hypothetical this compound signaling pathway via a G protein-coupled receptor.
Caption: General experimental workflows for in vitro and in vivo this compound studies.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 3. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
Interpreting unexpected results in MCTR3 studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Maresin Conjugate in Tissue Regeneration 3 (MCTR3).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, or Maresin Conjugate in Tissue Regeneration 3, is a specialized pro-resolving mediator (SPM) that is part of a family of molecules known as maresin conjugates in tissue regeneration (MCTR).[1][2] MCTRs are biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) and play a crucial role in orchestrating the resolution of inflammation, promoting tissue regeneration, and clearing infections.[1][2][3] this compound has been identified as 13-cysteinyl, 14-hydroxy-docosahexaenoic acid.[2]
Q2: What is the biosynthetic pathway for this compound?
A2: this compound is synthesized from DHA in macrophages.[4] The pathway involves the conversion of DHA to maresin 1 (MaR1), which is then conjugated with glutathione to form MCTR1.[4] MCTR1 is subsequently converted to MCTR2, and finally, this compound is produced from MCTR2 by a dipeptidase.[4]
Q3: What are the known biological functions of this compound?
A3: this compound has several key biological functions aimed at resolving inflammation and promoting tissue repair. These include:
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Promoting the resolution of bacterial infections. [1]
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Enhancing phagocytosis of bacteria by macrophages and neutrophils. [1][5]
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Limiting the infiltration of neutrophils to sites of inflammation. [1][4]
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Promoting the clearance of apoptotic cells (efferocytosis). [1]
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Reducing the levels of pro-inflammatory eicosanoids. [4]
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Exerting anti-inflammatory and joint-protective effects in experimental arthritis. [6][7]
Q4: What signaling pathways are associated with this compound?
A4: this compound has been shown to engage several signaling pathways. It can functionally interact with the human cysteinyl leukotriene receptor-1 (CysLT1) to counter-regulate vascular responses and stimulate phagocytosis.[8] Additionally, studies in both planaria and human macrophages have implicated the TRAF3 signaling pathway in the pro-resolving and regenerative functions of this compound and other cysteinyl-SPMs.[3]
Troubleshooting Guides
In Vitro Phagocytosis Assays
Q: My this compound treatment did not increase phagocytosis by macrophages/neutrophils as expected. What are the possible causes?
A: This is a common issue that can arise from several factors related to the reagent, the cells, or the assay setup.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | This compound is a lipid mediator and can be prone to degradation. Ensure it is stored correctly, typically at -80°C. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Use a reputable supplier and check the purity of the compound.[2] |
| Cell Health and Viability | Ensure your macrophages or neutrophils are healthy and viable. Perform a viability stain (e.g., Trypan Blue) before starting the experiment. Cells should be properly isolated and handled to avoid activation before the assay.[1][9] |
| Incorrect this compound Concentration | The effective concentration of this compound in phagocytosis assays is typically in the nanomolar range (e.g., 0.1-10 nM).[8][9] Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Assay Incubation Times | Pre-incubation with this compound for approximately 15 minutes before adding the particles (e.g., fluorescently labeled E. coli) is a common protocol.[9] The subsequent phagocytosis incubation time (e.g., 60 minutes) may also need optimization.[9] |
| Particle-to-Cell Ratio | An inappropriate ratio of bacteria or beads to phagocytes can lead to saturated phagocytosis, masking any enhancement by this compound. Optimize this ratio in preliminary experiments. |
| Assay Detection Method | If using a fluorescence plate reader, ensure the signal is not quenched and that the gain settings are appropriate.[9] For flow cytometry, ensure proper compensation and gating strategies are used to identify cells with internalized particles. |
In Vivo Inflammation Models (e.g., Peritonitis)
Q: I am not observing a reduction in neutrophil infiltration or an increase in resolution indices in my mouse peritonitis model after this compound administration. What could be wrong?
A: In vivo experiments have more variables than in vitro assays. Below are some key areas to investigate.
| Potential Cause | Troubleshooting Steps |
| This compound Dosage and Administration | The effective dose of this compound in a mouse peritonitis model has been reported to be around 50-100 ng per mouse.[1][9] The route of administration (e.g., intraperitoneal) and the timing relative to the inflammatory stimulus (e.g., E. coli inoculation) are critical.[1][9] Ensure accurate and consistent administration. |
| Timing of Exudate Collection | The effects of this compound on leukocyte populations and resolution indices are time-dependent. Collect peritoneal exudates at multiple time points (e.g., 4, 12, 24 hours) to capture the dynamic changes in the inflammatory response.[1] |
| Mouse Strain and Health | The inflammatory response can vary between different mouse strains. The cited studies often use FVB or C57BL/6 mice.[6][9] Ensure the animals are healthy and free from underlying infections that could affect the experimental outcome. |
| Analysis of Peritoneal Exudate | Accurate identification and quantification of leukocyte populations (neutrophils, macrophages) using flow cytometry is crucial. Ensure your antibody panel and gating strategy are validated for distinguishing these cell types (e.g., using markers like CD11b, F4/80, Ly6G).[1] |
| Severity of Inflammation | The dose of the inflammatory stimulus (e.g., the number of E. coli CFUs) should be sufficient to induce a robust but resolvable inflammatory response.[1] An overwhelming infection may not be effectively resolved by the administered dose of this compound. |
Experimental Protocols
Human Macrophage Phagocytosis Assay
This protocol is based on methodologies described in studies investigating the effects of this compound on phagocytosis.[1][5]
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages. Plate the macrophages in 96-well plates (e.g., 5 x 10^4 cells per well) and allow them to adhere for 24 hours.[1]
-
This compound Incubation: Prepare fresh dilutions of this compound in a suitable vehicle (e.g., DPBS+/+ with 0.1% ethanol). Remove the culture medium from the macrophages and add the this compound dilutions (e.g., 0.1-10 nM) or vehicle control. Incubate for 15 minutes at 37°C.[5]
-
Phagocytosis: Add fluorescently labeled E. coli (e.g., BacLight Green-labeled) to the wells at a pre-determined optimal ratio.[9]
-
Incubation: Incubate for 60 minutes at 37°C to allow for phagocytosis.[9]
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Quantification: Measure the fluorescence intensity using a fluorescence plate reader. Alternatively, detach the cells and analyze them by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
Mouse Peritonitis Model
This protocol is adapted from in vivo studies on this compound's pro-resolving actions.[1][9]
-
Animal Model: Use 6-8 week old FVB mice. Ensure all procedures are approved by the relevant institutional animal care and use committee.[9]
-
This compound Administration: Administer this compound (e.g., 50 ng/mouse) or vehicle via intraperitoneal (i.p.) injection.[1]
-
Induction of Peritonitis: After 5 minutes, inoculate the mice with E. coli (e.g., 10^5 CFU/mouse) via i.p. injection.[1]
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Exudate Collection: At specified time points (e.g., 4, 12, 24 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with sterile PBS.
-
Cell Analysis: Determine the total leukocyte count in the exudate. Use flow cytometry with antibodies against markers such as CD11b, F4/80, and Ly6G to identify and quantify neutrophil and macrophage populations.
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Resolution Indices: Calculate resolution indices (R_i), where R_i is the time interval from the maximum neutrophil infiltration to the point where the neutrophil count is reduced by 50%.
Visualizations
Caption: Biosynthetic pathway of this compound from DHA.
Caption: Putative signaling pathway for this compound.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 6. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New maresin conjugates in tissue regeneration pathway counters leukotriene D4-stimulated vascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potency of MCTR1, MCTR2, and MCTR3
A detailed guide for researchers, scientists, and drug development professionals on the comparative potency and mechanisms of action of the Maresin Conjugates in Tissue Regeneration (MCTR) family of specialized pro-resolving mediators.
Introduction
Maresin Conjugates in Tissue Regeneration (MCTR) are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] These molecules play a crucial role in the resolution of inflammation and the promotion of tissue repair. The MCTR family consists of three primary members: MCTR1, MCTR2, and MCTR3. Understanding the comparative potency and mechanisms of action of these molecules is critical for the development of novel therapeutics aimed at harnessing the body's own regenerative processes. This guide provides a comprehensive comparison of MCTR1, MCTR2, and this compound, supported by experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Comparative Potency of MCTR1, MCTR2, and this compound
The potency of MCTR1, MCTR2, and this compound has been evaluated in various biological assays. The following tables summarize the available quantitative and qualitative data to provide a clear comparison of their efficacy.
Table 1: Quantitative Potency of MCTRs in CHO-CysLT1 Cell Impedance Assay
| Mediator | EC50 (nM)[2] |
| MCTR1 | ~10.6 |
| MCTR2 | ~16.4 |
| This compound | ~21.3 |
This data is derived from an impedance-based assay measuring cellular response in Chinese Hamster Ovary (CHO) cells stably expressing the human cysteinyl leukotriene receptor 1 (CysLT1).[2]
Table 2: Qualitative Rank Order of Potency in Functional Assays
| Functional Assay | Rank Order of Potency | Reference |
| Planarian Tissue Regeneration | This compound ≈ MCTR2 > MCTR1 | [3] |
| Macrophage Phagocytosis of E. coli | This compound > MCTR1 > MCTR2 | [3] |
| Neutrophil Phagocytosis of E. coli | This compound shows high potency at pM concentrations | [3] |
Signaling Pathways and Mechanism of Action
MCTRs exert their biological effects at least in part through the cysteinyl leukotriene receptor 1 (CysLT1), a G-protein coupled receptor (GPCR).[4] The interaction of MCTRs with CysLT1 can antagonize the pro-inflammatory signaling of leukotrienes and concurrently initiate pro-resolving cellular responses. The binding of MCTRs to the CysLT1 receptor is thought to activate a signaling cascade involving the phosphatidylinositol-calcium second messenger system.
Below are diagrams illustrating the biosynthetic pathway of MCTRs and their proposed signaling mechanism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. New maresin conjugates in tissue regeneration pathway counters leukotriene D4–stimulated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
MCTR3 vs. Resolvin D1: A Comparative Guide to Pro-Resolving Mediators in Inflammation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammation resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, orchestrating the return to tissue homeostasis. Among these, Maresin Conjugate in Tissue Regeneration 3 (MCTR3) and Resolvin D1 (RvD1) are potent molecules derived from the omega-3 fatty acid docosahexaenoic acid (DHA). While both contribute to the resolution of inflammation, they exhibit distinct mechanisms of action and have been characterized in different experimental contexts. This guide provides an objective comparison of this compound and RvD1, summarizing their effects, outlining their signaling pathways, and detailing relevant experimental protocols to aid researchers in their study of these fascinating molecules.
Quantitative Comparison of Bioactions
The following tables summarize the quantitative effects of this compound and Resolvin D1 on key inflammatory processes. It is crucial to note that these data are compiled from various studies conducted under different experimental conditions, and direct head-to-head comparisons in the same models are limited.
Table 1: Inhibition of Neutrophil Infiltration
| Mediator | Model | Dosage | Reduction in Neutrophil Infiltration | Citation |
| This compound | E. coli-induced peritonitis (mice) | 100 ng/mouse | ~20-50% | [1] |
| Resolvin D1 | Lung Ischemia-Reperfusion Injury (mice) | Not specified | Significantly reduced | [2] |
| Resolvin D1 | Myocardial Infarction (mice) | 3 µg/kg/day | Early exit of neutrophils from LV and spleen | [3] |
Table 2: Enhancement of Phagocytosis and Efferocytosis
| Mediator | Assay | Concentration/Dosage | Increase in Phagocytosis/Efferocytosis | Citation |
| This compound | E. coli phagocytosis by exudate leukocytes (mice) | 100 ng/mouse | ~15-50% | [1] |
| This compound | Human macrophage efferocytosis of apoptotic neutrophils | 1 nM | ~30% | [1] |
| Resolvin D1 | Macrophage-mediated clearance of apoptotic neutrophils | Not specified | Enhanced | [2] |
Table 3: Regulation of Inflammatory Cytokines and Mediators
| Mediator | Model/Cell Type | Effect | Citation |
| This compound | E. coli-induced peritonitis (mice) | Reduced eicosanoids (PGD2, PGE2, PGF2α, TXB2) | [1] |
| MCTR1 (related MCTR) | Sepsis-induced cardiomyopathy (mice) | Reduced IL-17 signaling | [4] |
| Resolvin D1 | LPS-stimulated human visceral adipose tissue | Inhibited IL-6, IL-1β, IL-8, and TNF-α | [5] |
| Resolvin D1 | Activated human T cells | Reduced production of IFN-γ and IL-17 | [6] |
Signaling Pathways
This compound and Resolvin D1 exert their pro-resolving effects by activating distinct signaling cascades.
This compound Signaling Pathway
Current evidence suggests that this compound, along with other MCTRs, interacts with the cysteinyl leukotriene receptor 1 (CysLT1).[7] By binding to this receptor, this compound can counter-regulate the pro-inflammatory signals initiated by cysteinyl leukotrienes, such as leukotriene D4 (LTD4).[7] This interaction appears to be a key mechanism for its anti-inflammatory and pro-resolving actions, including the stimulation of macrophage phagocytosis.[7] The downstream signaling events following CysLT1 engagement by this compound are still under active investigation.
Figure 1: Proposed signaling pathway for this compound.
Resolvin D1 Signaling Pathway
Resolvin D1 signals through two G protein-coupled receptors: ALX/FPR2 (lipoxin A4 receptor) and GPR32.[3][6] Engagement of these receptors initiates a cascade of intracellular events that collectively suppress inflammation and promote resolution. Key downstream effects include the inhibition of the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines.[5] Furthermore, RvD1 signaling can modulate the STAT pathway and inhibit the NLRP3 inflammasome.[2][5]
Figure 2: Overview of Resolvin D1 signaling pathways.
Key Experimental Protocols
Standardized protocols are essential for the reproducible assessment of the bioactions of this compound and Resolvin D1. Below are outlines of key experimental methodologies.
Murine Peritonitis Model
This in vivo model is commonly used to assess the resolution of acute inflammation.
Figure 3: Workflow for a murine peritonitis model.
Detailed Methodologies:
-
Induction of Peritonitis: Inflammation is typically induced by intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg/mouse) or a specific dose of bacteria (e.g., 10^5 CFU/mouse of E. coli).
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Treatment: this compound or Resolvin D1 is administered at desired doses (e.g., 1-100 ng/mouse) at specific time points post-inflammation induction (e.g., at the peak of neutrophil infiltration).
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Peritoneal Lavage: At selected time points, mice are euthanized, and the peritoneal cavity is washed with sterile saline or PBS to collect the inflammatory exudate.
-
Leukocyte Analysis: Total and differential cell counts are determined using a hemocytometer and cytospin preparations stained with Wright-Giemsa. Leukocyte populations (neutrophils, macrophages) can be further characterized by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Mediator Analysis: The supernatant from the peritoneal lavage is used for the quantification of cytokines and chemokines by ELISA or multiplex assays. Lipid mediators are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf particles, a key function in inflammation resolution.
Figure 4: Workflow for an in vitro macrophage phagocytosis assay.
Detailed Methodologies:
-
Macrophage Isolation and Culture: Primary macrophages are isolated from the bone marrow or peritoneal cavity of mice and cultured in appropriate media. Alternatively, human monocyte-derived macrophages can be used.
-
Preparation of Phagocytic Targets: Zymosan particles, bacteria (E. coli), or apoptotic cells (e.g., neutrophils induced to undergo apoptosis) are labeled with a fluorescent dye (e.g., FITC, pHrodo).
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Phagocytosis Assay: Macrophages are seeded in multi-well plates. After adherence, they are treated with various concentrations of this compound, Resolvin D1, or vehicle for a short period (e.g., 15-30 minutes). The fluorescently labeled particles are then added to the macrophages at a specific ratio (e.g., 10:1 particles to macrophage) and incubated for a defined time (e.g., 30-90 minutes) to allow for phagocytosis.
-
Quantification: Non-engulfed particles are removed by washing. The extent of phagocytosis can be quantified by measuring the fluorescence intensity of the cell population using a flow cytometer or by visualizing and counting the number of engulfed particles per macrophage using fluorescence microscopy.
Conclusion
This compound and Resolvin D1 are both potent pro-resolving mediators with significant therapeutic potential for inflammatory diseases. While they share the common goal of promoting the resolution of inflammation, they appear to achieve this through distinct receptor interactions and signaling pathways. Resolvin D1's mechanisms are currently more extensively characterized, with well-defined roles for the ALX/FPR2 and GPR32 receptors and their downstream signaling cascades. This compound is a more recently discovered mediator, and while its interaction with the CysLT1 receptor is a significant finding, further research is needed to fully elucidate its downstream signaling pathways.
This guide provides a comparative overview based on the current scientific literature. As research in the field of resolution pharmacology progresses, a more direct and comprehensive comparison of these two important molecules will undoubtedly emerge, paving the way for the development of novel therapeutics that harness the body's own mechanisms for resolving inflammation.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Proresolving lipid mediators resolvin D1, resolvin D2, and maresin 1 are critical in modulating T cell responses. [qmro.qmul.ac.uk]
- 4. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. New maresin conjugates in tissue regeneration pathway counters leukotriene D4-stimulated vascular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
MCTR3: A Potent Pro-Resolving Mediator in Inflammatory Disease Models
A Comparative Guide to the In Vivo Actions of Maresin Conjugate in Tissue Regeneration 3
Specialized pro-resolving mediators (SPMs) are a class of endogenous lipid mediators that orchestrate the resolution of inflammation, a critical process for tissue homeostasis and repair. Among these, the Maresin Conjugate in Tissue Regeneration 3 (MCTR3) has emerged as a potent molecule with significant pro-resolving and tissue-protective functions. This guide provides a comparative overview of the in vivo validation of this compound's actions, supported by experimental data, detailed protocols, and signaling pathway diagrams for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant efficacy in various in vivo models of inflammation, including infectious peritonitis and inflammatory arthritis. The following tables summarize the quantitative data from key studies, comparing the effects of this compound with other pro-resolving mediators where data is available.
Table 1: Pro-Resolving Actions of this compound in E. coli-Induced Peritonitis in Mice
| Parameter | Vehicle Control | This compound (50 ng/mouse) | MCTR1 (50 ng/mouse) | MCTR2 (50 ng/mouse) | Reference |
| Neutrophil Infiltration (PMN counts x 10^5/mL at 12h) | ~12 | ~6 (↓ ~50%) | ~8 (↓ ~33%) | ~7 (↓ ~42%) | [1] |
| Bacterial Phagocytosis by Exudate Leukocytes (MFI at 12h) | Baseline | ↑ ~15-50% | ↑ ~15-50% | ↑ ~15-50% | [1] |
| Macrophage Efferocytosis (MFI at 12h) | Baseline | ↑ ~30% | Not Reported | Not Reported | [1] |
| Resolution Interval (T50 in hours) | ~13 | ~9 | ~11 | ~10 | [1] |
MFI: Median Fluorescence Intensity. Data are approximated from published figures.[1]
Table 2: Anti-Arthritic Effects of this compound in Serum-Transfer Inflammatory Arthritis in Mice
| Parameter | Vehicle Control | This compound (100 ng/mouse/day) | Reference |
| Clinical Score (Day 7) | ~8 | ~4 (↓ ~50%) | [2] |
| Ankle Thickness (mm, Day 7) | ~2.8 | ~2.3 (↓ ~18%) | [2] |
| Leukocyte Infiltration (Histological Score) | High | Significantly Reduced | [2] |
| Cartilage Damage (Histological Score) | High | Significantly Reduced | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in the validation of this compound's pro-resolving actions.
E. coli-Induced Peritonitis in Mice
This model is utilized to assess the pro-resolving and anti-infective properties of compounds in a self-limiting bacterial infection.
-
Animal Model: Male FVB/N mice (6-8 weeks old) are typically used.
-
Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of E. coli (serotype O6:K2:H1, 10^5 CFU/mouse in 200 µL sterile saline).
-
Treatment: this compound (or other mediators) is administered via i.p. injection (e.g., 50 ng/mouse) either at the onset or peak of inflammation. A vehicle control (e.g., saline containing 0.1% ethanol) is administered to a separate group.
-
Sample Collection: At various time points (e.g., 4, 12, 24, 48 hours), mice are euthanized, and the peritoneal cavity is lavaged with 5 mL of sterile phosphate-buffered saline (PBS).
-
Analysis:
-
Leukocyte Counts and Differentials: Peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential counts (neutrophils, macrophages) are performed on cytospin preparations stained with Diff-Quik.
-
Bacterial Clearance: Serial dilutions of the lavage fluid are plated on agar plates to determine bacterial colony-forming units (CFU).
-
Phagocytosis and Efferocytosis: Flow cytometry is used to quantify the uptake of fluorescently labeled E. coli by phagocytes (CD11b+ cells) and the engulfment of apoptotic neutrophils (Ly6G+ cells) by macrophages (F4/80+ cells).[1]
-
Serum-Transfer Inflammatory Arthritis in Mice
This model mimics the effector phase of rheumatoid arthritis, characterized by inflammation and joint damage driven by autoantibodies.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Induction of Arthritis: Arthritis is induced by two i.p. injections of K/BxN serum (e.g., 200 µL) on day 0 and day 2.
-
Treatment: this compound (e.g., 100 ng/mouse/day) or vehicle is administered daily from the onset of clinical signs (e.g., day 3).
-
Clinical Assessment: Disease severity is monitored daily by scoring clinical signs of arthritis (e.g., on a scale of 0-4 per paw) and measuring ankle thickness with a caliper.
-
Histological Analysis: At the end of the experiment (e.g., day 10), mice are euthanized, and ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation (leukocyte infiltration) and with Safranin O to evaluate cartilage damage.[2]
Signaling Pathways and Mechanisms of Action
The pro-resolving effects of this compound are mediated through specific signaling pathways that modulate cellular responses to inflammation.
MCTR Biosynthesis and CysLT1 Receptor Signaling
This compound is synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) through a series of enzymatic steps. Its actions in some contexts, such as reducing airway hyperresponsiveness, have been shown to be dependent on the Cysteinyl Leukotriene Receptor 1 (CysLT1).
Caption: Biosynthesis of this compound from DHA and its signaling via the CysLT1 receptor.
This compound-Induced Arginase-1 Upregulation in Monocytes
In the context of inflammatory arthritis, this compound reprograms monocytes to upregulate Arginase-1 (Arg-1), an enzyme that plays a key role in resolving inflammation and promoting tissue repair.
Caption: this compound reprograms monocytes to a pro-resolving phenotype via Arginase-1.
Conclusion
The in vivo data presented here strongly support the pro-resolving and tissue-protective actions of this compound. Its ability to enhance bacterial clearance, limit neutrophil infiltration, and promote the resolution of inflammation in preclinical models of infection and arthritis highlights its therapeutic potential. This compound demonstrates comparable or, in some aspects, superior potency to other members of the MCTR family. While direct comparative studies with other SPM families like resolvins are still emerging, the distinct mechanisms of action, such as the upregulation of Arginase-1 in monocytes, suggest that this compound may offer unique therapeutic advantages. Further research into the specific receptors and downstream signaling pathways of this compound will be crucial for the development of novel resolution-based therapies for a range of inflammatory diseases.
References
- 1. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 2. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Melanocortin-3 Receptor (MC3R) Activity: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of Melanocortin-3 Receptor (MC3R) activity across different species, with a focus on human, mouse, and rat models, supplemented with data from fish species to highlight evolutionary differences. This document is intended for researchers, scientists, and drug development professionals working on the melanocortin system.
Introduction
The Melanocortin-3 Receptor (MC3R) is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it plays a crucial role in regulating energy homeostasis, including appetite and nutrient partitioning.[1] It is also involved in growth, puberty, and circadian rhythms.[1][2] Understanding the species-specific differences in MC3R activity is vital for the accurate interpretation of preclinical data and its translation to human physiology.
Quantitative Comparison of Ligand Binding Affinity
The binding affinities of various endogenous and synthetic ligands for MC3R have been characterized in several species. While the overall pharmacological profile is broadly conserved among mammals, notable differences exist, particularly when comparing mammals to fish.
| Ligand | Human MC3R (Ki, nM) | Rat MC3R (Ki, nM) | Mouse MC3R (Ki, nM) | Topmouth Culter Mc3r (IC50, nM) |
| Agonists | ||||
| α-MSH | ~20.7 | No major difference from human[3] | Data not available | ~11.8[4] |
| γ-MSH | High affinity (selective)[1][5] | No major difference from human[3] | Data not available | Data not available |
| NDP-MSH | Data not available | Data not available | Data not available | ~3.3[4] |
| ACTH(1-24) | Data not available | Data not all available | Data not available | ~1.8[4] |
| Antagonists | ||||
| SHU9119 | Data not available | No major difference from human[3] | Data not available | Data not available |
| HS024 | Data not available | No major difference from human[3] | Data not available | Data not available |
Note: Data is compiled from multiple sources and methodologies may vary. A direct comparison between Ki and IC50 values should be made with caution. "No major difference" indicates that a study found comparable binding affinities without providing specific numerical data in the abstract.[3]
Signaling Pathways and Functional Activity
MC3R primarily signals through the Gsα protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5] However, evidence also suggests coupling to other G-proteins and activation of the MAPK/ERK signaling pathway.[5][6]
Key Species-Specific Differences:
-
Constitutive Activity: Fish MC3R, such as in topmouth culter and zebrafish, has been shown to exhibit high constitutive activity, which is not a prominent feature of human MC3R.[4]
-
Ligand Selectivity: Human MC3R displays a unique preference for γ-MSH.[5][6] In contrast, some fish Mc3rs show the highest affinity for ACTH.[4][6]
-
G-Protein Coupling: While the primary coupling to Gs is conserved, the efficiency of G-protein coupling may differ between MC3R and other melanocortin receptors like MC4R, which could vary across species.[7][8]
-
Regulation by MRAPs: Melanocortin Receptor Accessory Proteins (MRAPs), particularly MRAP2, can modulate MC3R activity. This regulation can be species-dependent. For instance, MRAP2 has been shown to have different effects on the expression and signaling of topmouth culter Mc3r compared to mammalian MC3R.[4]
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of ligands to MC3R.
1. Membrane Preparation:
- Cells or tissues expressing MC3R are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]
- The homogenate is centrifuged to pellet the membranes.[3]
- The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]
2. Binding Reaction:
- Membrane preparations are incubated in 96-well plates with a radiolabeled ligand (e.g., ¹²⁵I-NDP-MSH) and varying concentrations of a competing unlabeled ligand.[3]
- The incubation is typically carried out at 30°C for 60 minutes.[3]
3. Filtration and Counting:
- The reaction is stopped by rapid filtration through a filter plate (e.g., 0.3% PEI-presoaked GF/C filters) to separate bound from free radioligand.[3]
- The filters are washed with ice-cold wash buffer.[3]
- The radioactivity retained on the filters is counted using a scintillation counter.[3]
4. Data Analysis:
- Non-specific binding is subtracted from total binding to determine specific binding.
- IC50 values are calculated from competition curves and can be converted to Ki values using the Cheng-Prusoff equation.[3]
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of intracellular cAMP, a key second messenger in MC3R signaling.
1. Cell Culture and Transfection:
- A suitable cell line (e.g., HEK293T) is transiently or stably transfected with the MC3R gene from the species of interest.
- For some assays, a reporter gene under the control of a cAMP-responsive element (CRE) is co-transfected.[8]
2. Ligand Stimulation:
- Transfected cells are incubated with varying concentrations of the test ligand for a specified period (e.g., 1 hour at 37°C) in the presence of a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.
3. cAMP Measurement:
- Intracellular cAMP levels are quantified using various methods, such as:
- Radioimmunoassay (RIA): A competitive binding assay using a labeled cAMP tracer.
- Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent assay.
- Reporter Gene Assays: Measurement of the product of the CRE-driven reporter gene (e.g., luciferase or alkaline phosphatase).[8]
4. Data Analysis:
- Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing MC3R Signaling and Experimental Workflow
Caption: Canonical MC3R signaling pathway.
Caption: Workflow for MC3R activity assays.
References
- 1. jcrpe.org [jcrpe.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological comparison of rat and human melanocortin 3 and 4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topmouth culter melanocortin-3 receptor: regulation by two isoforms of melanocortin-2 receptor accessory protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorphisms and mutations in the melanocortin-3 receptor and their relation to human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Characterization of Melanocortin-3 Receptor in a Hibernating Cavefish Onychostoma macrolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dc.etsu.edu [dc.etsu.edu]
- 8. Differential regulation of cAMP-mediated gene transcription and ligand selectivity by MC3R and MC4R melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
MCTR3: A Paradigm Shift in Inflammation Resolution Compared to Conventional Anti-inflammatory Drugs
A new class of pro-resolving mediators, Maresin Conjugate in Tissue Regeneration 3 (MCTR3), is demonstrating a novel approach to managing inflammation that focuses on actively resolving the inflammatory process rather than simply suppressing it. This positions this compound as a potential game-changer in therapeutic strategies, moving beyond the traditional anti-inflammatory and immunosuppressive actions of conventional drugs like NSAIDs, corticosteroids, and DMARDs.
While direct head-to-head clinical trials are not yet available, preclinical data suggests that this compound's efficacy in resolving inflammation and promoting tissue repair offers a distinct advantage over the mechanisms of current standard-of-care treatments. This guide provides a comparative overview of this compound and conventional anti-inflammatory drugs, supported by available experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding this emerging therapeutic landscape.
Shifting the Focus from Suppression to Resolution
Conventional anti-inflammatory drugs primarily function by inhibiting the production or action of pro-inflammatory mediators. Nonsteroidal anti-inflammatory drugs (NSAIDs) block cyclooxygenase (COX) enzymes, corticosteroids like dexamethasone suppress the expression of multiple inflammatory genes, and disease-modifying antirheumatic drugs (DMARDs) such as methotrexate have broad immunosuppressive effects. While effective in reducing the signs and symptoms of inflammation, these approaches can also interfere with the natural resolution of inflammation, a critical process for tissue healing and a return to homeostasis.
This compound, a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), operates on a different principle. It actively orchestrates the resolution of inflammation by reprogramming immune cells, enhancing the clearance of cellular debris, and promoting tissue regeneration.[1][2]
Comparative Efficacy in a Preclinical Model of Inflammatory Arthritis
A key study investigating the efficacy of this compound utilized a serum-transfer-induced arthritis model in mice, which mimics the inflammatory effector phase of rheumatoid arthritis.[2] The data from this study highlights the potent anti-arthritic and tissue-protective effects of this compound.
It is important to note that the following tables present data from separate studies and are not from direct comparative experiments. They are intended to provide a general sense of the efficacy of each compound in preclinical arthritis models.
Table 1: Efficacy of this compound in Serum-Transfer-Induced Arthritis in Mice [2]
| Parameter | Vehicle Control | This compound (100 ng/mouse, i.v.) | Outcome |
| Clinical Score (Day 7) | ~8 | ~4 | Significant reduction in disease severity |
| Ankle Thickness (mm, Day 7) | ~3.2 | ~2.5 | Significant reduction in joint swelling |
| Infiltrating Leukocytes (cells/joint) | High | Significantly Reduced | Reduction in inflammatory cell infiltration |
| Monocyte Reprogramming | - | Upregulation of Arginase-1 | Shift towards a pro-resolving phenotype |
| Cartilage Damage | Severe | Significantly Reduced | Protection against cartilage degradation |
| Bone Erosion | Severe | Significantly Reduced | Protection against bone damage |
Table 2: Illustrative Efficacy of Conventional Anti-inflammatory Drugs in Preclinical Arthritis Models (Data from separate studies)
| Drug | Model | Key Findings | Reference |
| Dexamethasone | Various arthritis models | Potent reduction in inflammation and joint swelling. | [3] |
| Methotrexate | Adjuvant-induced arthritis | Significant reduction in paw swelling and inflammatory markers. | [4] |
| Ibuprofen (NSAID) | Adjuvant-induced arthritis | Reduction in paw edema and pain sensitivity. | [5] |
Distinct Mechanisms of Action: A Visual Comparison
The fundamental difference between this compound and conventional anti-inflammatory drugs lies in their signaling pathways. This compound actively promotes resolution, while conventional drugs primarily block pro-inflammatory pathways.
References
- 1. 2.10. K/BxN serum-transfer arthritis (STA) mice model [bio-protocol.org]
- 2. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators | Semantic Scholar [semanticscholar.org]
- 5. Human inflammatory and resolving lipid mediator responses to resistance exercise and ibuprofen treatment. | Sigma-Aldrich [sigmaaldrich.com]
MCTR3 in the Spotlight: A Head-to-Head Comparison with Other Specialized Pro-Resolving Mediators
A deep dive into the comparative efficacy of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) against other Specialized Pro-resolving Mediators (SPMs) reveals its potent pro-resolving and regenerative capabilities. This guide offers a comprehensive analysis for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and signaling pathway visualizations to objectively position this compound within the expanding landscape of resolution pharmacology.
Specialized pro-resolving mediators are a superfamily of lipid mediators endogenously generated from polyunsaturated fatty acids that orchestrate the resolution of inflammation and promote tissue healing. This diverse family includes lipoxins, resolvins, protectins, and maresins. A subclass of maresins, the Maresin Conjugates in Tissue Regeneration (MCTRs), has demonstrated significant promise in not only resolving inflammation but also actively promoting tissue regeneration. This guide focuses on this compound, comparing its bioactions with its family members, MCTR1 and MCTR2, and contextualizing its potency relative to other major SPM families.
Quantitative Comparison of this compound and Other SPMs
Direct head-to-head quantitative comparisons of this compound with SPMs from other families (resolvins, protectins, lipoxins) within the same experimental systems are limited in the current literature. However, a seminal study provides a robust comparison within the MCTR family, establishing a clear rank order of potency for several key pro-resolving functions.
The following tables summarize the available quantitative data, primarily focusing on the comparative effects of MCTR1, MCTR2, and this compound.
| Table 1: Macrophage Phagocytosis of E. coli | |
| SPM | Relative Efficacy |
| This compound | Most potent, showing the highest increase in phagocytosis.[1] |
| MCTR1 | Potent, but less effective than this compound.[1] |
| MCTR2 | Potent, but less effective than this compound.[1] |
| Note: At a 2-hour interval, this compound demonstrated the highest increase in E. coli phagocytosis by human macrophages compared to MCTR1 and MCTR2.[1] |
| Table 2: Neutrophil Phagocytosis of E. coli | |
| SPM | Increase in Phagocytosis (at 1 pM - 100 pM) |
| This compound | ~60% increase, displaying the highest potency.[1] |
| MCTR1 & MCTR2 | Less potent than this compound.[1] |
| Table 3: Planaria Tissue Regeneration | |
| SPM (at 100 nM) | Time to 50% Regeneration (T50) |
| Vehicle | ~2.7 days[1] |
| MCTR1 | ~2.0 days[1] |
| MCTR2 | ~1.8 days[1] |
| This compound | ~1.9 days[1] |
| Note: MCTR2 and this compound were found to be the most potent in stimulating tissue regeneration, followed by MCTR1.[1] |
| Table 4: Resolution of E. coli Infection in Mice | |
| SPM | Key Effects |
| MCTR1 | Reduced neutrophil infiltration, increased leukocyte phagocytosis, and was most potent in stimulating macrophage efferocytosis.[1] |
| MCTR2 | Reduced neutrophil infiltration by ~50%, and along with this compound, displayed the highest potency in increasing leukocyte phagocytosis.[1] |
| This compound | Reduced exudate neutrophil levels by ~54% when administered prior to infection and was highly potent in increasing leukocyte phagocytosis.[1] |
Signaling Pathways and Experimental Workflows
The pro-resolving actions of MCTRs are, in part, mediated through their interaction with G protein-coupled receptors. Notably, MCTRs have been shown to functionally interact with the cysteinyl leukotriene receptor 1 (CysLT1), acting as antagonists to the pro-inflammatory leukotrienes.
The following diagram illustrates a typical experimental workflow for assessing the effect of SPMs on macrophage phagocytosis.
Experimental Protocols
Macrophage Phagocytosis Assay
Objective: To quantify the effect of this compound and other SPMs on the phagocytic capacity of human macrophages.
Methodology:
-
Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and differentiate them into macrophages by culturing in the presence of macrophage colony-stimulating factor (M-CSF) for 7 days.
-
Bacterial Labeling: Label E. coli with a fluorescent probe (e.g., pHrodo™ Green E. coli BioParticles™) according to the manufacturer's instructions.
-
Treatment: Seed macrophages in a 96-well plate. Pre-incubate the macrophages with this compound, other SPMs, or vehicle control at desired concentrations for 15 minutes at 37°C.
-
Phagocytosis: Add the fluorescently labeled E. coli to the macrophage cultures at a specified macrophage-to-bacteria ratio.
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow for phagocytosis.
-
Quantification: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates phagocytosis.
Neutrophil Efferocytosis Assay
Objective: To assess the ability of this compound and other SPMs to enhance the clearance of apoptotic neutrophils by macrophages (efferocytosis).
Methodology:
-
Neutrophil Isolation and Apoptosis Induction: Isolate human neutrophils from healthy donors. Induce apoptosis by culturing the neutrophils overnight in phosphate-buffered saline (PBS) without serum.[1]
-
Apoptotic Cell Labeling: Label the apoptotic neutrophils with a fluorescent DNA stain, such as bisBenzimide H 33258 fluorochrome (Hoechst 33258), to allow for their visualization.[1]
-
Macrophage Preparation: Prepare human monocyte-derived macrophages as described in the phagocytosis assay.
-
Treatment: Pre-incubate the macrophages with this compound, other SPMs, or vehicle control at various concentrations (e.g., 1 pM - 10 nM) for 15 minutes at 37°C.[1]
-
Efferocytosis: Add the fluorescently labeled apoptotic neutrophils to the macrophage cultures.
-
Incubation: Co-culture the cells for 60 minutes at 37°C.[1]
-
Quantification: Measure the fluorescence from the engulfed apoptotic neutrophils using a fluorescence microplate reader.
Planaria Tissue Regeneration Assay
Objective: To evaluate the in vivo regenerative potential of this compound and other SPMs.
Methodology:
-
Animal Model: Use the freshwater planarian, Dugesia tigrina.
-
Surgical Injury: Surgically remove the head of the planaria posterior to the auricles using a sterile scalpel.
-
Treatment: Immediately place the posterior portion of the planaria in individual wells of a 24-well plate containing either vehicle control (e.g., water with 0.01% ethanol) or the desired concentration of this compound or other SPMs (e.g., 1 nM - 100 nM).[2]
-
Observation: Maintain the planaria at room temperature and monitor their regeneration daily for up to 7 days.
-
Quantification: Capture images of the regenerating planaria at regular intervals. Measure the area of the regenerating blastema using image analysis software (e.g., ImageJ). Calculate the time to 50% regeneration (T50) to compare the regenerative speed between different treatment groups.[2]
References
Reproducibility of MCTR3's Effects on Neutrophil Infiltration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) and its effects on neutrophil infiltration, a critical process in the inflammatory response. While direct reproducibility studies are not yet available in the public domain, this document synthesizes existing experimental data to offer an objective comparison with other alternatives and provides detailed methodologies to aid in the design of future validation studies.
Executive Summary
This compound, a member of the specialized pro-resolving mediator (SPM) family, has demonstrated significant potential in limiting neutrophil infiltration, a key event in acute inflammation.[1] Experimental evidence, primarily from in vivo models of E. coli-induced peritonitis, indicates a substantial reduction in neutrophil presence following this compound administration.[1] This guide will delve into the quantitative effects of this compound, compare it with its structural analogs MCTR1 and MCTR2, and discuss its signaling pathway in monocytes, which contributes to its pro-resolving functions. While direct comparative data with other SPMs like resolvins and lipoxins in the same model are limited, their established roles in modulating neutrophil activity provide a basis for qualitative comparison.
Data Presentation: Quantitative Effects on Neutrophil Infiltration
The following table summarizes the reported effects of this compound and its analogs on neutrophil infiltration in a murine model of E. coli-induced peritonitis.
| Compound | Dosage | Model | Reduction in Neutrophil Infiltration (%) | Source |
| This compound | 50 ng/mouse | E. coli-induced peritonitis | ~54% | [1] |
| MCTR2 | 50 ng/mouse | E. coli-induced peritonitis | ~50% | [1] |
| MCTR1 | 50 ng/mouse | E. coli-induced peritonitis | Not explicitly quantified as a percentage, but noted to cause a significant reduction. | [1] |
Note: The data presented is from a single key study. Independent verification and direct comparison with other classes of SPMs under identical experimental conditions are needed to fully establish the reproducibility and comparative efficacy of this compound.
Experimental Protocols
To facilitate the validation and further investigation of this compound's effects, detailed experimental protocols are crucial. Below are methodologies for key experiments, synthesized from the available literature.
In Vivo Murine Model of E. coli-Induced Peritonitis and Neutrophil Infiltration Assay
This protocol describes a method to induce peritonitis in mice and subsequently quantify neutrophil infiltration, based on methodologies used in studies of specialized pro-resolving mediators.
Materials:
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Escherichia coli (a pathogenic strain)
-
Luria-Bertani (LB) broth
-
Sterile saline (0.9% NaCl)
-
This compound (and other compounds for comparison)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., sterile saline with 0.1% BSA)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
Microscope and slides for differential cell counting
Procedure:
-
Preparation of E. coli Inoculum:
-
Culture E. coli in LB broth to the exponential growth phase.
-
Wash the bacteria multiple times with sterile saline to remove free lipopolysaccharide (LPS).
-
Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1x10^5 CFU per mouse).
-
-
Induction of Peritonitis and Treatment:
-
Administer this compound (e.g., 50 ng in a vehicle of saline with 0.1% ethanol) or vehicle control via intravenous or intraperitoneal injection.
-
Immediately following treatment, induce peritonitis by intraperitoneal injection of the prepared E. coli suspension.
-
-
Assessment of Neutrophil Infiltration (e.g., at 12 hours post-infection):
-
Euthanize mice at the desired time point.
-
Perform a peritoneal lavage by injecting and then withdrawing a known volume of lavage buffer into the peritoneal cavity.
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Identify and quantify neutrophils through one of the following methods:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Ly6G and CD11b) and analyze using a flow cytometer.
-
Differential Cell Counting: Prepare a cytospin of the lavage fluid, stain with a differential stain (e.g., Wright-Giemsa), and count the percentage of neutrophils under a microscope.
-
-
-
Data Analysis:
-
Calculate the total number of neutrophils in the peritoneal cavity for each treatment group.
-
Express the effect of this compound as a percentage reduction in neutrophil infiltration compared to the vehicle control group.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its pro-resolving effects through specific signaling pathways. One identified mechanism involves the reprogramming of monocytes to an anti-inflammatory and pro-resolving phenotype.
This compound-Mediated Upregulation of Arginase-1 in Monocytes
Experimental evidence suggests that this compound can reprogram arthritic monocytes, leading to the upregulation of Arginase-1 (Arg-1). Arg-1 is an enzyme that competes with inducible nitric oxide synthase (iNOS) for their common substrate, L-arginine. By promoting the conversion of L-arginine to ornithine and urea, Arg-1 reduces the production of pro-inflammatory nitric oxide. This shift in arginine metabolism is a hallmark of M2-like, pro-resolving macrophages. The bell-shaped dose-response curves observed in some studies of this compound suggest that its actions are likely mediated by G-protein coupled receptors (GPCRs), a common feature of specialized pro-resolving mediators.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound on neutrophil infiltration.
Comparison with Alternatives
While this compound shows promise, it is part of a larger family of SPMs that also regulate neutrophil activity.
-
MCTR1 and MCTR2: As structural analogs, MCTR1 and MCTR2 also demonstrate the ability to reduce neutrophil infiltration in the same E. coli-induced peritonitis model, with MCTR2 showing a comparable reduction of approximately 50%.[1] This suggests a conserved mechanism of action within the MCTR family.
-
Resolvins and Lipoxins: Other classes of SPMs, such as resolvins (e.g., Resolvin D1) and lipoxins (e.g., Lipoxin A4), are well-established inhibitors of neutrophil infiltration and promote the resolution of inflammation.[2] They act through their own specific GPCRs to dampen pro-inflammatory signaling and enhance the clearance of apoptotic neutrophils. Although direct quantitative comparisons with this compound in the same model are lacking in the current literature, their proven efficacy makes them important benchmarks in the field of pro-resolving therapeutics.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent regulator of neutrophil infiltration, a key process in the inflammatory cascade. The data from the murine peritonitis model indicates a significant reduction in neutrophil accumulation, comparable to its analog MCTR2. The mechanism involving the reprogramming of monocytes towards a pro-resolving phenotype provides a plausible explanation for its anti-inflammatory effects.
However, to fully establish the reproducibility and therapeutic potential of this compound, further research is warranted. Specifically, independent studies replicating the initial findings are crucial. Furthermore, head-to-head comparative studies of this compound against other well-characterized SPMs, such as Resolvin D1 and Lipoxin A4, in standardized in vivo models of inflammation would provide valuable insights into its relative potency and potential clinical utility. Elucidating the specific receptor and the detailed downstream signaling cascade activated by this compound will also be critical for targeted drug development.
References
MCTR3 vs. Other Maresins: A Comparative Guide to Therapeutic Potential
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue repair.[1][2] Maresins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are a key family within the SPM genus.[2][3] This guide provides a detailed comparison of the therapeutic potential of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) against other notable maresins, including Maresin 1 (MaR1), Maresin 2 (MaR2), and other MCTR family members, with a focus on experimental data and underlying mechanisms.
Comparative Efficacy in Inflammation and Infection
Maresins exhibit potent anti-inflammatory and pro-resolving actions across various experimental models. They generally function by limiting neutrophil infiltration into inflamed tissues, enhancing the phagocytic activity of macrophages, and reducing the production of pro-inflammatory cytokines.[3]
This compound, along with MCTR1 and MCTR2, has demonstrated significant efficacy in resolving bacterial infections. In a murine model of E. coli infection, all three MCTRs promoted resolution by limiting neutrophil infiltration and enhancing bacterial phagocytosis by leukocytes.[4][5] Notably, this compound displayed the most potent effect on human macrophage phagocytosis of E. coli at a 2-hour time point, establishing a rank order of potency as this compound > MCTR1 > MCTR2.[4][5]
Table 1: Comparative Effects on Phagocytosis and Neutrophil Infiltration
| Mediator | Model System | Concentration | Effect on Phagocytosis | Effect on Neutrophil Infiltration | Reference |
| This compound | Human Macrophages (E. coli) | 1 nM | Highest increase at 2h vs. MCTR1/2 | - | [4][5] |
| Murine Peritonitis (E. coli) | 1 µ g/mouse | ~15-50% increase | ~20-50% reduction | [4][5] | |
| MCTR1 | Human Macrophages (E. coli) | 1 nM | Significant increase | - | [4][5] |
| Murine Peritonitis (E. coli) | 1 µ g/mouse | ~15-50% increase | ~20-50% reduction | [4][5] | |
| MCTR2 | Human Macrophages (E. coli) | 1 nM | Significant increase | - | [4][5] |
| Murine Peritonitis (E. coli) | 1 µ g/mouse | ~15-50% increase | ~20-50% reduction | [4][5] | |
| MaR1 | Human Macrophages (E. coli) | 0.01 nM | ~90% phagocytosis | - | [6] |
| Murine Colitis | 0.1, 0.3, 1 µ g/animal | Enhanced macrophage M2 phenotype | Reduced infiltration | [6] | |
| MaR2 | Murine Peritonitis (Zymosan) | - | - | Potent anti-inflammatory action | [3] |
Therapeutic Potential in Tissue Regeneration and Chronic Disease
A distinguishing feature of the MCTR subfamily is their pronounced role in tissue regeneration.[4][5] this compound has shown remarkable therapeutic potential in the context of inflammatory arthritis. In experimental models, this compound administration accelerated the resolution of joint inflammation, reduced clinical scores, and protected against cartilage and bone damage.[7][8] This effect is, at least in part, mediated by the reprogramming of circulating monocytes into macrophages with enhanced anti-inflammatory and tissue-reparative properties, characterized by the upregulation of Arginase-1.[7][8]
MaR1 has also been extensively studied in various chronic inflammatory disease models. It has demonstrated protective effects in experimental colitis by inhibiting the NF-κB pathway and in models of multiple sclerosis by reducing immune cell infiltration into the central nervous system and preserving myelin.[3][9] Furthermore, MaR1 has been shown to alleviate sepsis-induced acute kidney injury by inhibiting ferroptosis through the Nrf2/HO-1/Gpx4 signaling pathway.[10]
Table 2: Therapeutic Effects in Disease Models
| Mediator | Disease Model | Key Therapeutic Outcomes | Mechanism of Action | Reference |
| This compound | Experimental Arthritis | Reduced joint inflammation, cartilage & bone protection | Reprograms monocytes, upregulates Arginase-1 | [7][8][11] |
| MaR1 | Experimental Colitis | Reduced colonic inflammation and tissue damage | Inhibits TLR4/NF-κB pathway, activates Nrf2 | [6] |
| Multiple Sclerosis (EAE) | Reduced disease severity, decreased CNS immune infiltration | Increased IL-10 production, metabolic reprogramming | [9] | |
| Sepsis-induced AKI | Attenuated kidney injury | Inhibits ferroptosis via Nrf2/HO-1/Gpx4 pathway | [10] | |
| Atherosclerosis | Reduced necrotic core, increased plaque stability | Promotes reparative macrophage phenotype | [12] | |
| MaR2 | Atherosclerosis | Prevents atheroprogression | Promotes plaque stability | [12] |
Signaling Pathways and Molecular Mechanisms
The diverse biological activities of maresins are mediated through specific G-protein-coupled receptors (GPCRs) and other signaling pathways.
MaR1 has been identified as a ligand for the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) and can also interact with the ALX/FPR2 receptor, which is also a receptor for Lipoxin A4.[13][14] Activation of these receptors initiates downstream signaling that leads to the pro-resolving and anti-inflammatory effects of MaR1. Additionally, MaR1 can act as an endogenous ligand for the nuclear receptor RORα, promoting the polarization of M2 macrophages.[1][13]
In contrast, the MCTR family, including this compound, has been shown to functionally interact with the cysteinyl leukotriene receptor 1 (CysLT1).[13][15] By interacting with this receptor, MCTRs can counter-regulate the pro-inflammatory signals mediated by leukotrienes.[15] The unique tissue-reparative function of this compound in arthritis is linked to its ability to reprogram monocytes, leading to an upregulation of Arginase-1, a key enzyme in pathways that promote tissue repair.[7][8]
Experimental Protocols
The following are summaries of key experimental methodologies cited in the comparison of this compound and other maresins.
Murine Peritonitis Model
This model is used to assess the in vivo anti-inflammatory and pro-resolving actions of maresins.
-
Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of an inflammatory stimulus, such as E. coli (e.g., 10^5 CFU/mouse) or zymosan.
-
Treatment: At the onset or peak of inflammation, mice receive an intravenous (i.v.) or i.p. injection of the maresin molecule (e.g., this compound at 1 µ g/mouse ) or vehicle control.
-
Analysis: At specific time points (e.g., 4, 12, 24 hours) post-injection, peritoneal exudates are collected by lavage.
-
Endpoint Measurement: Total and differential leukocyte counts (neutrophils, macrophages) are determined using flow cytometry or microscopy. Cytokine levels in the exudate are measured by ELISA, and bacterial clearance is assessed by plating serial dilutions of the lavage fluid.[4][5]
Human Macrophage Phagocytosis Assay
This in vitro assay quantifies the effect of maresins on the phagocytic capacity of macrophages.
-
Cell Culture: Human monocyte-derived macrophages are cultured in multi-well plates (e.g., 5 x 10^4 cells/well).
-
Treatment: Macrophages are pre-incubated with various concentrations of maresins (e.g., this compound at 1 nM) or vehicle control for a short period (e.g., 15 minutes) at 37°C.
-
Phagocytosis Induction: Fluorescently labeled E. coli are added to the wells, and the plates are incubated for a set time (e.g., 30-120 minutes) to allow for phagocytosis.
-
Quantification: The phagocytosis is assessed by measuring the fluorescence of the cell lysate using a fluorescent plate reader. An increase in fluorescence corresponds to enhanced phagocytosis.[4][5]
Serum-Transfer Arthritis Model
This model is used to evaluate the therapeutic potential of maresins in inflammatory arthritis.
-
Induction of Arthritis: Arthritis is induced in mice by i.p. injection of K/BxN serum on multiple days (e.g., day 0, 2, and 8).
-
Treatment: During the peak of the disease (e.g., day 10, 12, and 14), mice are treated with this compound (e.g., 1 µ g/mouse , i.v.) or vehicle.
-
Clinical Assessment: Joint inflammation is monitored by measuring ankle thickness and assigning a clinical score.
-
Histological Analysis: At the end of the experiment (e.g., day 25), joints are collected for histological evaluation of leukocyte infiltration, cartilage damage (e.g., Safranin-O staining for glycosaminoglycans), and bone erosion.[7][11]
Conclusion
This compound is a potent member of the maresin family with distinct therapeutic potential, particularly in the realms of infection resolution and tissue regeneration. While sharing the core anti-inflammatory and pro-resolving properties of other maresins like MaR1, this compound exhibits superior activity in certain contexts, such as enhancing macrophage phagocytosis. Its unique ability to reprogram monocytes to a pro-reparative phenotype underscores its significant potential as a therapeutic agent for inflammatory diseases with a tissue damage component, such as arthritis. Further research is warranted to fully elucidate the specific receptors and downstream signaling pathways for this compound and to explore its therapeutic efficacy in a broader range of clinical contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Maresins: anti-inflammatory pro-resolving mediators with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound | PLOS One [journals.plos.org]
- 5. Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reprograms arthritic monocytes to upregulate Arginase-1 and exert pro-resolving and tissue-protective functions in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maresin-1 promotes neuroprotection and prevents disease progression in experimental models of multiple sclerosis through metabolic reprogramming and shaping innate and adaptive disease-associated cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maresin-1 alleviates sepsis-induced acute kidney injury by inhibiting ferroptosis via the Nrf2/HO-1/Gpx4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protective Potential of Maresins in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maresin 1 repletion improves muscle regeneration after volumetric muscle loss | eLife [elifesciences.org]
- 15. New maresin conjugates in tissue regeneration pathway counters leukotriene D4–stimulated vascular responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MCTR3 (Diethyl Sulfate): A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of MCTR3, chemically identified as Diethyl Sulfate (CAS No. 64-67-5). Adherence to these protocols is critical to ensure personnel safety and environmental protection. Diethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen; therefore, all handling and disposal steps must be conducted with extreme caution.
Immediate Safety Concerns and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Gloves: Butyl or Viton rubber gloves are recommended for extended contact.
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling outside of a chemical fume hood.
-
Protective Clothing: A lab coat, and in cases of potential splashing, an impervious apron or coveralls should be worn.
All handling of diethyl sulfate and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure. An emergency safety shower and eyewash station must be readily accessible.
Quantitative Data for Diethyl Sulfate
The following tables summarize key quantitative data for diethyl sulfate, facilitating quick reference for safety and handling procedures.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | (C₂H₅)₂SO₄ |
| Molecular Weight | 154.18 g/mol |
| Appearance | Colorless, oily liquid |
| Odor | Faint peppermint-like |
| Boiling Point | 208 °C (406.4 °F)[1] |
| Melting Point | -25 °C (-13 °F) |
| Flash Point | 104 °C (219 °F)[2] |
| Vapor Pressure | 0.05 mmHg at 20 °C |
| Vapor Density | 5.3 (Air = 1)[2] |
| Specific Gravity | 1.180 g/cm³ at 20 °C |
| Solubility in Water | Slowly reacts |
Table 2: Safety and Hazard Information
| Parameter | Value/Classification |
| Hazard Class | 6.1 (Toxic) |
| UN Number | UN1594 |
| NFPA 704 Rating | Health: 3, Flammability: 1, Instability: 1 |
| Carcinogenicity | Probable human carcinogen (IARC Group 2A) |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, water.[1] |
Experimental Protocol for the Disposal of Small Laboratory Quantities of Diethyl Sulfate
This protocol details a chemical neutralization method for the disposal of small quantities (typically less than 25 mL) of diethyl sulfate. This procedure should be performed by trained personnel only.
Objective: To hydrolyze diethyl sulfate into less hazardous compounds, primarily ethanol and ethyl sulfate, which can then be disposed of as hazardous waste.
Materials:
-
Diethyl sulfate waste
-
Potassium hydroxide (KOH) pellets
-
95% Ethanol
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a stirrer
-
Beaker
-
Stir bar
-
Appropriate PPE (as listed above)
Procedure:
-
Preparation of the Hydrolysis Reagent: In a well-ventilated chemical fume hood, place 7.9 g of 85% potassium hydroxide pellets into a flask. While stirring briskly, add 31.5 mL of 95% ethanol. The dissolution of potassium hydroxide is exothermic and will cause the solution to warm to approximately 55°C.[3]
-
Setting up the Apparatus: Assemble a reflux apparatus using the three-neck round-bottom flask, reflux condenser, and dropping funnel. Ensure all joints are properly sealed.
-
Initiating the Reaction: Gently heat the ethanolic potassium hydroxide solution to a gentle reflux using the heating mantle.
-
Addition of Diethyl Sulfate: Carefully and slowly add 15.4 g of the diethyl sulfate waste to the refluxing solution dropwise from the dropping funnel. Maintain a gentle reflux throughout the addition.[3]
-
Reaction Completion: Once the addition is complete, continue to heat and stir the mixture under gentle reflux for a period of two hours to ensure complete hydrolysis of the diethyl sulfate.[3]
-
Cooling and Dilution: After two hours, turn off the heating mantle and allow the reaction mixture to cool to room temperature. Once cooled, slowly and carefully dilute the mixture with water.
-
Final Disposal: The resulting aqueous solution, containing ethanol, ethyl sulfate, and potassium salts, should be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations. Do not pour the final solution down the drain.[3]
This compound (Diethyl Sulfate) Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, evacuate the area immediately and alert others. If the spill is small and you are trained to handle it:
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
For large spills, or if you are not equipped to handle the spill, contact your institution's environmental health and safety (EHS) department immediately.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
